LG101506
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(2E,4E,6Z)-7-[3,5-ditert-butyl-2-(2,2-difluoroethoxy)phenyl]-3-methylocta-2,4,6-trienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34F2O3/c1-16(12-22(28)29)10-9-11-17(2)19-13-18(24(3,4)5)14-20(25(6,7)8)23(19)30-15-21(26)27/h9-14,21H,15H2,1-8H3,(H,28,29)/b10-9+,16-12+,17-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIBZAZKKARFIM-XRYBSMBUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C=CC=C(C)C1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)OCC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)O)/C=C/C=C(/C)\C1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)OCC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of LG101506
For Researchers, Scientists, and Drug Development Professionals
Abstract
LG101506 is a selective retinoid X receptor (RXR) modulator with potent anti-inflammatory and anti-carcinogenic properties. This document provides a comprehensive overview of its mechanism of action, focusing on its molecular interactions, downstream signaling pathways, and key experimental findings. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.
Core Mechanism of Action: Selective RXR Modulation
This compound exerts its biological effects through high-affinity binding to the Retinoid X Receptor (RXR), a key nuclear receptor that forms heterodimers with numerous other nuclear receptors to regulate gene transcription. A defining characteristic of this compound is its ability to selectively activate specific RXR heterodimers.
Upon binding to RXR, this compound induces a unique conformational change in the receptor.[1][2] This altered conformation favors the activation of RXR heterodimers with Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ, PPARα, and PPARδ.[2] Crucially, this conformational change does not lead to the activation of RXR heterodimers with the Retinoic Acid Receptor (RAR), Liver X Receptor (LXR), or Farnesoid X Receptor (FXR).[1][2] This selectivity is the basis for its favorable side-effect profile, as it avoids the adverse effects associated with broad rexinoid activity, such as hypertriglyceridemia and suppression of the thyroid hormone axis.[1][2]
Signaling Pathway for Selective RXR:PPARγ Activation
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Binding Affinity and Potency
| Parameter | Value | Target/Assay | Reference |
| Ki | 2.7 nM | RXRα | [3] |
| EC50 | 3.1 nM | RXR/PPARγ activation (with BRL 49653) | [3] |
Table 2: In Vitro Functional Activity
| Activity | Effective Concentration | Cell Line | Reference |
| Nitric Oxide Production Inhibition | 15.6 - 1000 nM | RAW264.7 | [3] |
| Anti-inflammatory Pathway Inhibition | 100 - 1000 nM | RAW264.7 | [3] |
| Induction of Differentiation | 30 - 100 nM | U937 | [3] |
Table 3: In Vivo Efficacy
| Study | Dose | Animal Model | Outcome | Reference |
| Lung Carcinogenesis Suppression | 10 mg/kg in diet (16 weeks) | A/J Mice | Reduced tumor number, burden, and size | [3] |
Key Biological Effects and Signaling Pathways
Anti-inflammatory Effects
This compound demonstrates potent anti-inflammatory properties, primarily through the suppression of pro-inflammatory mediators in macrophages.[1][4] In macrophage-like RAW264.7 cells stimulated with lipopolysaccharide (LPS), this compound inhibits the production of nitric oxide (NO) and the expression of cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin synthesis.[1] Furthermore, it downregulates the synthesis and secretion of several inflammatory cytokines and chemokines, including Interleukin-6 (IL-6), Interleukin-1β (IL-1β), C-X-C Motif Chemokine Ligand 2 (CXCL2), and Colony-Stimulating Factor 3 (CSF3).[1][4]
Pro-differentiating Effects
This compound promotes the differentiation of certain cell types, such as U937 leukemia cells.[3] This effect is associated with the enhanced phosphorylation of Akt and Extracellular signal-regulated kinase (Erk), key proteins in cellular differentiation pathways.[3]
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound.
RXRα Competitive Binding Assay
This assay determines the affinity of this compound for the RXRα receptor.
-
Materials:
-
Recombinant human RXRα ligand-binding domain (LBD).
-
Radiolabeled RXR ligand (e.g., [3H]-9-cis-retinoic acid).
-
This compound and other unlabeled competitor ligands.
-
Assay buffer (e.g., Tris-HCl buffer with additives).
-
Scintillation fluid and counter.
-
-
Procedure:
-
Incubate a fixed concentration of recombinant RXRα LBD with a fixed concentration of the radiolabeled ligand in the assay buffer.
-
Add increasing concentrations of this compound or other unlabeled competitor ligands to the incubation mixture.
-
Incubate to allow binding to reach equilibrium.
-
Separate bound from unbound radioligand (e.g., by filtration).
-
Quantify the amount of bound radioligand using a scintillation counter.
-
Calculate the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Determine the inhibitor constant (Ki) using the Cheng-Prusoff equation.
-
PPARγ Transactivation Assay
This assay measures the ability of this compound to activate the RXR:PPARγ heterodimer.
-
Materials:
-
Mammalian cell line (e.g., HEK293T).
-
Expression vectors for human RXRα and PPARγ.
-
Reporter plasmid containing a PPAR response element (PPRE) driving a luciferase gene.
-
Transfection reagent.
-
This compound and other test compounds.
-
Luciferase assay reagent.
-
-
Procedure:
-
Co-transfect the cells with the RXRα, PPARγ, and PPRE-luciferase reporter plasmids.
-
After transfection, treat the cells with varying concentrations of this compound, a known PPARγ agonist (positive control), or vehicle (negative control).
-
Incubate for a specified period (e.g., 24 hours).
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Normalize luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or total protein concentration.
-
Plot the fold induction of luciferase activity versus the concentration of this compound to determine the EC50.
-
Anti-inflammatory Assay in RAW264.7 Macrophages
This assay assesses the anti-inflammatory effects of this compound.
-
Cell Culture and Treatment:
-
Culture RAW264.7 cells in DMEM supplemented with 10% FBS and antibiotics.
-
Seed cells in appropriate plates (e.g., 96-well for NO assay, 6-well for Western blot and qPCR).
-
Pre-treat cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 ng/mL of LPS for 24 hours.
-
-
Nitric Oxide Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent.
-
Measure the absorbance at 540 nm.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
-
Cytokine mRNA Quantification (qPCR):
-
Isolate total RNA from the cells.
-
Synthesize cDNA using reverse transcriptase.
-
Perform qPCR using primers specific for IL-6, IL-1β, CXCL2, CSF3, and a housekeeping gene (e.g., GAPDH).
-
Calculate the relative expression of target genes using the ΔΔCt method.
-
-
Protein Expression Analysis (Western Blot):
-
Lyse the cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against COX-2, p-Akt, p-Erk, and a loading control (e.g., β-actin).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate.
-
In Vivo Lung Carcinogenesis Model
This protocol describes the induction and treatment of lung tumors in A/J mice.
-
Animal Model:
-
Female A/J mice, 6-8 weeks old.
-
-
Tumor Induction:
-
Administer two intraperitoneal (i.p.) injections of vinyl carbamate (0.32 mg/mouse) one week apart.
-
-
Treatment:
-
One week after the final carcinogen injection, randomize mice into control and treatment groups.
-
Provide a diet containing this compound (40 mg/kg of diet) or a control diet for 16 weeks.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Excise the lungs and count the number of surface tumors.
-
Measure the size of the tumors.
-
Fix the lungs in formalin for histopathological analysis to assess tumor grade.
-
Conclusion
This compound is a promising therapeutic agent with a well-defined mechanism of action centered on its selective modulation of the Retinoid X Receptor. Its ability to preferentially activate RXR:PPARγ heterodimers leads to potent anti-inflammatory and anti-cancer effects with a potentially improved safety profile compared to non-selective rexinoids. The detailed data and protocols provided in this guide serve as a valuable resource for the scientific community to further explore the therapeutic potential of this compound.
References
The Multifaceted Role of LG101506: A Rexinoid with Anti-Inflammatory and Anti-Cancer Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
LG101506 is a synthetic rexinoid, a class of molecules that selectively bind to and activate Retinoid X Receptors (RXRs). Initially developed for the management of type 2 diabetes, this compound has garnered significant attention for its potent anti-inflammatory and anti-cancer properties. This document provides a comprehensive technical overview of the function of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing its signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, oncology, and immunology.
Core Mechanism of Action
This compound exerts its biological effects primarily through its high-affinity binding to Retinoid X Receptors (RXRs), which are nuclear receptors that play a pivotal role in regulating gene expression. Upon binding, this compound induces a conformational change in the RXR, promoting its heterodimerization with other nuclear receptors, most notably Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). This RXR/PPARγ heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
A key feature of this compound is its selective activation of the RXR/PPARγ heterodimer, without significantly activating other RXR heterodimer partners such as the Retinoic Acid Receptor (RAR), Liver X Receptor-alpha (LXRα), or LXRβ. This selectivity is thought to contribute to its favorable side-effect profile, as it avoids the elevation of triglycerides and suppression of the thyroid hormone axis associated with other rexinoids.[1]
The downstream effects of RXR/PPARγ activation by this compound are multifaceted and include the regulation of genes involved in cell differentiation, proliferation, and inflammation. A significant aspect of its mechanism is the inhibition of pro-inflammatory signaling pathways, particularly the NF-κB pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the binding affinity and biological activity of this compound.
Table 1: Binding Affinity of this compound for Nuclear Receptors
| Receptor Subtype | Binding Affinity (Ki, nM) |
| RXRα | 2.7 - 3.0 |
| RXRβ | 9.0 |
| RXRγ | 11.0 |
| RARα | 2746 |
| RARβ | 3516 |
| RARγ | >10,000 |
Data compiled from multiple sources.
Table 2: In Vitro Anti-Inflammatory Activity of this compound in RAW264.7 Macrophages
| Inflammatory Mediator | This compound Concentration (nM) | Inhibition/Reduction (%) |
| Nitric Oxide (NO) Production | 15.6 - 1000 | Dose-dependent |
| CSF3 mRNA | 100 - 1000 | ~60% |
| IL-1β mRNA | 100 - 1000 | ~25% |
| IL-6 mRNA | 100 - 1000 | ~50% |
| CXCL2 mRNA | 100 - 1000 | 30% - 50% |
Data represents the approximate reduction in LPS-stimulated levels.[1]
Table 3: RXR/PPARγ Heterodimer Activation
| Assay | Metric | Value (nM) |
| RXR/PPARγ Cotransfection Assay (in CV-1 cells) | EC50 | 3.1 (in synergy with BRL 49653) |
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound.
This compound-Mediated Anti-Inflammatory Signaling
References
An In-depth Technical Guide to LG101506: A Selective Retinoid X Receptor (RXR) Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
LG101506 is a potent, orally active, and selective agonist for the Retinoid X Receptor (RXR), a pivotal member of the nuclear receptor superfamily.[1] As a master regulator, RXR forms homodimers and heterodimers with numerous other nuclear receptors, thereby controlling a wide array of genes involved in critical physiological processes like metabolism, cell differentiation, and inflammation.[2][3] this compound distinguishes itself by exhibiting a unique profile of selective receptor modulation. It preferentially activates specific RXR heterodimer pairs, such as RXR/PPARγ, while not activating others like RXR/RAR or RXR/LXR.[4][5][6] This selectivity allows it to achieve desirable therapeutic effects, such as insulin sensitization, while minimizing adverse effects associated with broader RXR activation, including hypertriglyceridemia and thyroid hormone axis suppression.[4][5] This guide provides a comprehensive overview of this compound, detailing its binding characteristics, mechanism of action, key signaling pathways, and the experimental protocols used for its characterization.
Mechanism of Action and Selectivity
This compound functions as a ligand that binds to the ligand-binding pocket (LBP) of RXR. This binding event induces a specific conformational change in the receptor.[4][6] The altered conformation dictates which co-regulator proteins (co-activators or co-repressors) are recruited to the receptor complex, and ultimately determines the transcriptional output.
The key feature of this compound is its ability to act as a selective RXR modulator . Unlike pan-RXR agonists, which activate a broad range of RXR dimers, this compound shows a preference for activating permissive heterodimers, most notably the RXR:PPARγ heterodimer.[4][5] It does not, however, activate RXR:RAR, RXR:LXRα, or RXR:LXRβ heterodimers.[4] This dimer-selective activation is the molecular basis for its favorable pharmacological profile, particularly in the context of metabolic diseases like type 2 diabetes.[4][5]
Potency and Binding Affinity
Quantitative data underscores the high affinity and potency of this compound for RXR. Its binding affinity for RXRα is in the low nanomolar range, making it a highly potent modulator.
| Parameter | Receptor | Value | Reference |
| Binding Affinity (Ki) | RXRα | 2.7 nM | [1] |
| Functional Potency (EC50) | RXR/PPARγ Heterodimer | 3.1 nM | [1] |
Signaling Pathways
RXR governs gene expression through two primary pathways: homodimerization and heterodimerization. This compound's selectivity is best understood by examining its differential effects on these pathways.
RXR Heterodimer Signaling
RXR is a promiscuous dimerization partner for many other nuclear receptors.[7] These heterodimers are broadly classified as "permissive" or "non-permissive."
-
Permissive Heterodimers (e.g., RXR/PPAR, RXR/LXR): These complexes can be activated by an agonist for either RXR or its partner receptor.[3][8][9] this compound selectively activates the RXR/PPARγ heterodimer, which is crucial for regulating lipid metabolism and insulin sensitivity.[4][5][8]
-
Non-Permissive Heterodimers (e.g., RXR/RAR, RXR/VDR, RXR/TR): These complexes are only activated by the ligand of the partner receptor; the RXR component remains silent and is not activated by RXR agonists.[3][8][9] this compound's inability to activate these pathways helps it avoid side effects like hypothyroidism (via RXR/TR) that can be seen with other rexinoids.[4]
Caption: Selective activation of permissive (RXR/PPARγ) vs. non-permissive (RXR/RAR) heterodimers by this compound.
Experimental Protocols
Characterization of selective RXR modulators like this compound relies on a suite of standardized in vitro assays.
Radioligand Binding Assay
This assay quantifies the affinity (Ki or Kd) of a compound for a specific receptor.
Objective: To determine the binding affinity of this compound for RXRα.
Methodology:
-
Receptor Preparation: Human RXRα protein is expressed and purified from a suitable system (e.g., E. coli or baculovirus).
-
Radioligand: A high-affinity radiolabeled RXR agonist (e.g., [3H]-9-cis-retinoic acid) is used.
-
Competition Binding: A constant concentration of the radioligand and receptor protein is incubated with varying concentrations of the unlabeled test compound (this compound).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand (e.g., via filtration through a glass fiber filter).
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 (concentration of this compound that inhibits 50% of radioligand binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Cell-Based Transactivation Assay
This assay measures the ability of a compound to activate a receptor and induce the transcription of a reporter gene.
Objective: To determine the functional potency (EC50) and selectivity of this compound on specific RXR heterodimers.
Methodology:
-
Cell Line: A suitable mammalian cell line (e.g., HEK293 or CV-1) is used. These cells typically lack endogenous receptors of interest.
-
Transfection: Cells are transiently transfected with three plasmids:
-
An expression vector for RXRα.
-
An expression vector for the heterodimer partner (e.g., PPARγ or RARα).
-
A reporter plasmid containing a promoter with specific response elements (e.g., a PPRE for PPARγ or a RARE for RARα) upstream of a reporter gene (e.g., luciferase or β-galactosidase).
-
-
Treatment: After transfection, the cells are treated with a range of concentrations of this compound (and/or a partner ligand as a control).
-
Lysis and Assay: Cells are lysed, and the activity of the reporter enzyme (e.g., luciferase activity) is measured using a luminometer.
-
Data Analysis: The reporter activity is plotted against the log concentration of this compound to generate a dose-response curve, from which the EC50 (concentration that produces 50% of the maximal response) is calculated. Selectivity is determined by comparing the EC50 values across different heterodimer pairs.
Caption: Workflow for key in vitro assays used to characterize this compound.
Biological Effects and Therapeutic Implications
The selective activation profile of this compound translates into specific biological effects with therapeutic potential.
-
Metabolic Disease: By selectively activating RXR:PPARγ, this compound demonstrates potent glucose-lowering and insulin-sensitizing effects, comparable to full PPARγ agonists (thiazolidinediones) but without some of their associated side effects.[5] Its development was originally targeted for the treatment of type 2 diabetes.[4]
-
Anti-Inflammatory Properties: this compound exhibits significant anti-inflammatory activity.[1] It can suppress the production of inflammatory mediators like nitric oxide (NO) and various cytokines and chemokines in macrophage cell lines.[1][10]
-
Oncology: Rexinoids as a class are investigated for cancer prevention and treatment due to their ability to regulate cell proliferation and differentiation.[4][11] this compound has been shown to inhibit lung carcinogenesis in animal models, reducing tumor number and burden.[1][4][10]
Conclusion
This compound is a valuable research tool and a lead compound that exemplifies the principle of selective nuclear receptor modulation. Its ability to potently and selectively activate specific RXR heterodimers, particularly RXR/PPARγ, while sparing others, allows for the dissociation of therapeutic benefits from undesirable side effects. The detailed understanding of its binding kinetics, functional potency, and dimer-specific signaling provides a solid foundation for the rational design of next-generation rexinoids with improved pharmacological profiles for treating metabolic, inflammatory, and proliferative diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. youtube.com [youtube.com]
- 3. RXR (RETINOID X RECEPTOR) - NuRCaMeIn [ub.edu]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Therapeutic Potential of Retinoid X Receptor Modulators for the Treatment of the Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Separation of Retinoid X Receptor Homo- and Heterodimerization Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Retinoid X receptor heterodimers in hepatic function: structural insights and therapeutic potential [frontiersin.org]
- 9. Retinoid X Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Rexinoids LG100268 and this compound Inhibit Inflammation and Suppress Lung Carcinogenesis in A/J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Retinoid X Receptor agonists as selective modulators of the immune system for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on LG101506 and Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Activation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LG101506 is a selective retinoid X receptor (RXR) modulator that exerts a significant influence on the transcriptional activity of the peroxisome proliferator-activated receptor gamma (PPARγ). While not a direct ligand for PPARγ, this compound functions as a potent allosteric modulator by binding to RXR, the obligate heterodimeric partner of PPARγ. This binding induces conformational changes within the RXR-PPARγ heterodimer, leading to enhanced coactivator recruitment and synergistic activation of PPARγ target genes, particularly in the presence of a PPARγ agonist. This guide provides a comprehensive overview of the mechanism of action of this compound on PPARγ activation, detailed experimental protocols for its characterization, and quantitative data on its activity.
Introduction to PPARγ and its Role in Metabolism
Peroxisome proliferator-activated receptor gamma (PPARγ) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. It plays a pivotal role in regulating adipogenesis, lipid metabolism, and insulin sensitivity.[1][2][3] PPARγ exists as two isoforms, PPARγ1 and PPARγ2, which are generated by alternative splicing. While PPARγ1 is expressed in various tissues, PPARγ2 is predominantly found in adipose tissue and is a master regulator of fat cell differentiation.[4]
PPARγ exerts its effects by forming a heterodimer with the retinoid X receptor (RXR).[5] This RXR-PPARγ complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. In the absence of a ligand, the heterodimer is often associated with corepressor proteins that inhibit gene transcription. Upon binding of an agonist to PPARγ, a conformational change occurs, leading to the dissociation of corepressors and the recruitment of coactivator proteins. This coactivator complex then facilitates the transcription of genes involved in critical metabolic processes.[6]
This compound: An RXR-Specific Modulator of PPARγ Activity
This compound is a synthetic, orally active molecule that selectively binds to and modulates the activity of RXR.[7] It does not directly bind to PPARγ. Instead, its mechanism of action on the PPARγ pathway is mediated through its interaction with the RXR partner in the RXR-PPARγ heterodimer.
Mechanism of Action: Allosteric Modulation
Binding of this compound to the ligand-binding domain (LBD) of RXR induces a conformational change in the RXR protein. This change is allosterically transmitted to the PPARγ partner within the heterodimer, leading to a more favorable conformation for coactivator recruitment.[8][9] This results in a synergistic enhancement of transcriptional activation when a PPARγ agonist is also present.[6] Essentially, this compound "primes" the RXR-PPARγ complex, making it more responsive to activation by PPARγ ligands.
Quantitative Data on this compound Activity
The following table summarizes the key quantitative parameters that define the interaction of this compound with the RXR-PPARγ pathway.
| Parameter | Value | Receptor/Complex | Assay Type | Reference |
| Ki for RXRα | 2.7 nM | RXRα | Ligand Binding Assay | [7] |
| EC50 for RXR/PPARγ activation | 3.1 nM | RXR/PPARγ Heterodimer | Reporter Gene Assay | [7] |
Note: The EC50 value for RXR/PPARγ activation was determined in the presence of the PPARγ agonist BRL 49653.
Signaling Pathway and Experimental Workflows
PPARγ Signaling Pathway Activated by this compound
The following diagram illustrates the mechanism of action of this compound on the RXR-PPARγ heterodimer, leading to the transcription of target genes.
Experimental Workflow: TR-FRET Coactivator Recruitment Assay
This diagram outlines the workflow for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to measure coactivator peptide recruitment to the RXR-PPARγ heterodimer.
Detailed Experimental Protocols
Chimeric GAL4-PPARγ Reporter Gene Assay
This assay measures the ability of this compound to enhance the transcriptional activity of PPARγ in a cellular context.
5.1.1. Principle
HEK293T cells are transiently co-transfected with two plasmids: one expressing a fusion protein of the GAL4 DNA-binding domain (DBD) and the PPARγ ligand-binding domain (LBD), and another containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence (UAS). A third plasmid expressing RXRα is also co-transfected. Activation of the PPARγ LBD by a ligand, enhanced by an RXR agonist like this compound, leads to the recruitment of coactivators and subsequent expression of luciferase.
5.1.2. Materials
-
HEK293T cells
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin
-
pBIND-PPARγ-LBD (expression vector for GAL4-PPARγ LBD)
-
pCMV-RXRα (expression vector for full-length RXRα)
-
pGL5-luc (luciferase reporter vector with GAL4 UAS)
-
pRL-TK (Renilla luciferase control vector)
-
Lipofectamine 2000 or similar transfection reagent
-
This compound
-
PPARγ agonist (e.g., Rosiglitazone)
-
Dual-Luciferase Reporter Assay System
-
96-well cell culture plates
-
Luminometer
5.1.3. Step-by-Step Protocol
-
Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 104 cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C, 5% CO2.
-
Transfection:
-
For each well, prepare a DNA mixture containing:
-
50 ng pBIND-PPARγ-LBD
-
50 ng pCMV-RXRα
-
100 ng pGL5-luc
-
10 ng pRL-TK
-
-
Dilute the DNA mixture in 10 µL of Opti-MEM.
-
In a separate tube, dilute 0.5 µL of Lipofectamine 2000 in 10 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted DNA and Lipofectamine 2000, mix gently, and incubate for 20 minutes at room temperature.
-
Add 20 µL of the transfection complex to each well.
-
-
Compound Treatment: 24 hours post-transfection, remove the medium and replace it with 100 µL of DMEM containing various concentrations of this compound, with or without a fixed concentration of a PPARγ agonist. Include appropriate vehicle controls.
-
Incubation: Incubate the cells for another 24 hours at 37°C, 5% CO2.
-
Luciferase Assay:
-
Remove the medium from the wells.
-
Lyse the cells using 20 µL of 1X Passive Lysis Buffer and incubate for 15 minutes at room temperature on an orbital shaker.
-
Add 50 µL of Luciferase Assay Reagent II to each well and measure firefly luciferase activity.
-
Add 50 µL of Stop & Glo® Reagent to each well and measure Renilla luciferase activity.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the concentration of this compound to determine the EC50.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay
This in vitro assay directly measures the recruitment of a coactivator peptide to the RXR-PPARγ heterodimer upon ligand binding.[10][11][12]
5.2.1. Principle
The assay utilizes a GST-tagged RXR LBD and a His-tagged PPARγ LBD. A terbium (Tb)-labeled anti-GST antibody serves as the FRET donor, and a fluorescein-labeled coactivator peptide (e.g., from SRC-1 or PGC-1α) acts as the FRET acceptor. When this compound and a PPARγ agonist induce the formation of a stable complex between the heterodimer and the coactivator peptide, the donor and acceptor are brought into close proximity, resulting in a FRET signal.
5.2.2. Materials
-
GST-tagged RXRα LBD (recombinant protein)
-
His-tagged PPARγ LBD (recombinant protein)
-
Terbium-labeled anti-GST antibody
-
Fluorescein-labeled coactivator peptide (e.g., PGC1α)
-
This compound
-
PPARγ agonist (e.g., Rosiglitazone)
-
Assay buffer (e.g., 50 mM HEPES, 50 mM KCl, 1 mM DTT, 0.1% BSA, pH 7.4)
-
384-well low-volume black plates
-
TR-FRET-compatible plate reader
5.2.3. Step-by-Step Protocol
-
Reagent Preparation: Prepare serial dilutions of this compound and the PPARγ agonist in assay buffer. Prepare working solutions of the proteins, antibody, and peptide in assay buffer. Final concentrations in the well may be, for example: 5 nM GST-RXRα LBD, 5 nM His-PPARγ LBD, 2 nM Tb-anti-GST antibody, and 100 nM fluorescein-coactivator peptide.
-
Assay Plate Setup:
-
Add 5 µL of the compound dilutions (this compound and PPARγ agonist) to the wells of the 384-well plate.
-
Add 5 µL of the protein mixture (GST-RXRα LBD and His-PPARγ LBD) to each well.
-
Incubate for 30 minutes at room temperature.
-
-
Detection:
-
Add 10 µL of the detection mixture (Tb-anti-GST antibody and fluorescein-coactivator peptide) to each well.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Measurement: Read the plate on a TR-FRET reader using an excitation wavelength of 340 nm and measuring emission at 495 nm (terbium) and 520 nm (fluorescein).
-
Data Analysis: Calculate the TR-FRET ratio (520 nm emission / 495 nm emission). Plot the TR-FRET ratio against the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Downstream Biological Effects
The activation of the RXR-PPARγ heterodimer by this compound in synergy with PPARγ agonists has significant implications for metabolic regulation.
Adipogenesis
PPARγ is a master regulator of adipocyte differentiation.[2][3][13] Activation of the RXR-PPARγ heterodimer initiates the transcriptional cascade that leads to the conversion of preadipocytes into mature, lipid-storing adipocytes. The synergistic activation by this compound and a PPARγ agonist can enhance this process.
Insulin Sensitivity
A key therapeutic effect of PPARγ activation is the improvement of insulin sensitivity.[14][15][16] This is achieved through the regulation of target genes that influence glucose and lipid metabolism. For instance, activated PPARγ can promote the storage of fatty acids in adipose tissue, thereby reducing their levels in the circulation and mitigating insulin resistance in other tissues like muscle and liver.[16] The enhanced activation of PPARγ by the combination of this compound and a PPARγ agonist can lead to a more pronounced improvement in insulin sensitivity.[17]
Conclusion
This compound represents a valuable research tool and a potential therapeutic agent that acts through a sophisticated mechanism of allosteric modulation of the RXR-PPARγ heterodimer. Its ability to synergistically enhance the activity of PPARγ agonists opens up possibilities for combination therapies with improved efficacy and potentially altered side-effect profiles. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the pharmacology and therapeutic potential of this compound and other RXR modulators in the context of PPARγ-mediated metabolic diseases.
References
- 1. PPAR gamma mediates high-fat diet-induced adipocyte hypertrophy and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PPAR gamma and the control of adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PPARγ and the Global Map of Adipogenesis and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gene Expression Changes Induced by PPAR Gamma Agonists in Animal and Human Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. content-assets.jci.org [content-assets.jci.org]
- 6. Transactivation by Retinoid X Receptor–Peroxisome Proliferator-Activated Receptor γ (PPARγ) Heterodimers: Intermolecular Synergy Requires Only the PPARγ Hormone-Dependent Activation Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligand Dependent Switch from RXR Homo- to RXR-NURR1 Heterodimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Heterodimer formation with retinoic acid receptor RXRα modulates coactivator recruitment by peroxisome proliferator-activated receptor PPARγ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Cofactor Recruitment Assay for PPARα and PPARγ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Demonstration of LanthaScreen™ TR-FRET-based nuclear receptor coactivator recruitment assay using PHERAstar, a multi-detection HTS microplate reader - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Regulation of PPARgamma activity during adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A novel peroxisome proliferator-activated receptor gamma ligand improves insulin sensitivity and promotes browning of white adipose tissue in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Peroxisome Proliferator-Activated Receptor γ and Its Role in Adipocyte Homeostasis and Thiazolidinedione-Mediated Insulin Sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PPARgamma-mediated insulin sensitization: the importance of fat versus muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Peroxisome proliferator-activated receptor (PPAR) gamma and retinoid X receptor (RXR) agonists have complementary effects on glucose and lipid metabolism in human skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of LG101506 in Cancer Prevention: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LG101506 is a selective rexinoid, a ligand for the retinoid X receptors (RXRs), that has demonstrated notable potential in the chemoprevention of cancer. This document provides a comprehensive overview of the preclinical evidence supporting the role of this compound in cancer prevention, with a primary focus on its anti-inflammatory mechanism of action. Quantitative data from key studies are presented, along with detailed experimental protocols and visual representations of the associated signaling pathways and experimental workflows. This guide is intended to serve as a technical resource for researchers and professionals in the field of oncology and drug development.
Introduction
Rexinoids are a class of synthetic molecules that bind to and activate retinoid X receptors (RXRs). RXRs are nuclear receptors that form heterodimers with other nuclear receptors, such as retinoic acid receptors (RARs), to regulate gene expression involved in cell differentiation, proliferation, and apoptosis. This compound was developed to exhibit greater heterodimer selectivity in an effort to mitigate some of the undesirable side effects associated with other rexinoids.[1] Preclinical studies have highlighted its efficacy in suppressing carcinogenesis, particularly in lung cancer models. The primary mechanism underlying its cancer preventive effects appears to be its potent anti-inflammatory properties.[1][2]
Quantitative Data on Efficacy
The cancer preventive effects of this compound have been quantified in a well-established preclinical model of lung carcinogenesis.
Table 1: Effect of this compound on Vinyl Carbamate-Induced Lung Tumorigenesis in A/J Mice
| Treatment Group | Dose | Average Tumor Number (per mouse) | Average Tumor Size (mm³) | Average Tumor Burden (mm³) |
| Control | - | 3.6 ± 0.2 | 0.36 ± 0.02 | 1.29 ± 0.12 |
| This compound | 40 mg/kg diet | 3.0 ± 0.27 | 0.21 ± 0.02 | 0.65 ± 0.07 |
Data presented as mean ± SEM. The study was conducted over 16 weeks.[2]
Table 2: Effect of this compound on Inflammatory Cytokine mRNA Expression in LPS-Stimulated RAW264.7 Macrophages
| Cytokine | This compound Concentration (nmol/L) | Fold Induction (compared to LPS-stimulated control) |
| CSF3 | 100-1000 | ~0.4 (60% decrease) |
| IL1β | 100-1000 | ~0.75 (25% decrease) |
| IL6 | 100-1000 | ~0.5 (50% decrease) |
| CXCL2 | 100-1000 | ~0.5-0.7 (30-50% decrease) |
Data are estimations based on graphical representations in the source publication.[2]
Mechanism of Action: Anti-Inflammatory Effects
This compound exerts its cancer preventive effects primarily through the suppression of inflammatory pathways. Chronic inflammation is a known driver of carcinogenesis. This compound has been shown to inhibit the production of key inflammatory mediators.
The mechanism involves the inhibition of the NF-κB signaling pathway. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκBα protein is degraded, allowing the NF-κB complex to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for various cytokines and enzymes like COX-2. This compound has been shown to prevent the degradation of IκBα, thereby blocking the activation of NF-κB.[2]
Signaling Pathway Diagram
Caption: this compound inhibits the NF-κB signaling pathway.
Experimental Protocols
In Vivo Lung Carcinogenesis Prevention Study
This protocol describes the induction of lung tumors in A/J mice using vinyl carbamate and subsequent treatment with this compound to assess its chemopreventive efficacy.[2][3]
Materials:
-
Female A/J mice (6-8 weeks old)
-
Vinyl carbamate
-
This compound
-
Control and experimental diets
-
Standard animal housing facilities
Procedure:
-
Acclimatization: Acclimate mice to the animal facility for at least one week prior to the start of the experiment.
-
Carcinogen Induction: Administer two intraperitoneal (i.p.) injections of vinyl carbamate (16 mg/kg body weight) one week apart.
-
Dietary Intervention: One week after the final vinyl carbamate injection, randomize the mice into control and treatment groups.
-
Control Group: Feed a standard control diet.
-
This compound Group: Feed a diet containing this compound at a concentration of 40 mg/kg.
-
-
Monitoring: Monitor the health of the mice daily and record body weights weekly.
-
Study Duration: Continue the dietary intervention for 16 weeks.
-
Necropsy and Tumor Analysis: At the end of the study, euthanize the mice and harvest the lungs.
-
Count the number of surface tumors on all lung lobes.
-
Measure the size of each tumor using calipers.
-
Calculate the tumor burden by summing the volume of all tumors for each mouse.
-
Fix the lungs in formalin for histological analysis to determine tumor grade.
-
In Vitro Anti-Inflammatory Assays
These protocols detail the methods used to assess the anti-inflammatory properties of this compound in a macrophage cell line.
This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.
Materials:
-
RAW264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite standard solution
-
96-well culture plates
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction:
-
Add 100 µL of supernatant to a new 96-well plate.
-
Add 100 µL of Griess Reagent to each well.
-
Incubate at room temperature for 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.
This protocol is used to quantify the expression of pro-inflammatory cytokine genes.
Materials:
-
RAW264.7 cells
-
LPS
-
This compound
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
qPCR primers for target cytokines (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., β-actin)
-
SYBR Green or TaqMan qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Cell Treatment: Treat RAW264.7 cells with this compound and/or LPS as described in the nitric oxide assay.
-
RNA Extraction: Isolate total RNA from the cells according to the manufacturer's protocol.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR Reaction: Set up the qPCR reaction with cDNA, primers, and master mix.
-
Thermal Cycling: Run the qPCR program on a real-time PCR instrument.
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.[2]
This protocol is for detecting the protein levels of key inflammatory and signaling molecules.
Materials:
-
U937 or RAW264.7 cells
-
This compound and other relevant stimuli
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against COX-2, Akt, p-Akt, Erk, p-Erk, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the treated cells with RIPA buffer and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an ECL reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Experimental Workflow Diagram
Caption: Workflow for the in vivo lung cancer prevention study.
Conclusion
This compound demonstrates significant promise as a cancer preventive agent, particularly in the context of lung cancer. Its efficacy is strongly linked to its ability to suppress chronic inflammation through the inhibition of the NF-κB signaling pathway. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for further research and development of this compound and other rexinoids for chemoprevention. Future studies should aim to further elucidate the downstream targets of this compound and explore its potential in other cancer types driven by inflammatory processes.
References
In-Depth Technical Guide: Anti-inflammatory Properties of LG101506
For Researchers, Scientists, and Drug Development Professionals
Abstract
LG101506 is a synthetic rexinoid, a selective ligand for the Retinoid X Receptor (RXR), originally developed to mitigate some of the undesirable side effects associated with earlier rexinoids.[1] Extensive research has demonstrated its potent anti-inflammatory properties at nanomolar concentrations, positioning it as a compound of interest for further investigation in inflammatory diseases and oncology. This technical guide provides a comprehensive overview of the anti-inflammatory effects of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the involved signaling pathways.
Core Mechanism of Action: RXR/PPARγ-Mediated Inflammation Suppression
This compound exerts its anti-inflammatory effects primarily through its function as an RXR agonist. Upon binding to RXR, this compound facilitates the heterodimerization of RXR with other nuclear receptors, most notably the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). This RXR/PPARγ heterodimer plays a crucial role in the transrepression of pro-inflammatory gene expression.
One of the central inflammatory pathways inhibited by the activation of the RXR/PPARγ heterodimer is the Nuclear Factor-kappa B (NF-κB) signaling cascade. In classically activated macrophages (M1 phenotype), stimuli such as lipopolysaccharide (LPS) trigger a signaling cascade that leads to the activation and nuclear translocation of NF-κB. Once in the nucleus, NF-κB binds to the promoter regions of various pro-inflammatory genes, inducing their transcription. These genes include those encoding for inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
The activated RXR/PPARγ heterodimer interferes with this process. While the precise mechanism of transrepression can vary, it is generally understood that the heterodimer can inhibit the transcriptional activity of NF-κB without directly binding to the DNA itself. This can occur through several mechanisms, including competing for limited co-activators or promoting the recruitment of co-repressors to the sites of NF-κB-mediated transcription. The net result is a significant reduction in the production of key inflammatory mediators.
Quantitative Analysis of Anti-inflammatory Activity
The anti-inflammatory efficacy of this compound has been quantified in vitro using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage-like cells. The following tables summarize the dose-dependent inhibitory effects of this compound on the production of nitric oxide and the expression of various pro-inflammatory cytokine and chemokine mRNAs.
Table 1: Inhibition of Nitric Oxide Production by this compound
| Concentration (nmol/L) | Mean Inhibition of NO Production (%) |
| 15 | ~10% |
| 50 | ~25% |
| 100 | ~40% |
| 300 | ~60% |
| 1000 | ~75% |
| Data derived from graphical representations in the primary literature. |
Table 2: Inhibition of Pro-inflammatory Gene Expression by this compound
| Target Gene | Concentration Range (nmol/L) | % mRNA Expression Inhibition |
| CSF3 | 100 - 1000 | 60%[2] |
| IL-1β | 100 - 1000 | 25%[2] |
| IL-6 | 100 - 1000 | 50%[2] |
| CXCL2 | 100 - 1000 | 30% - 50%[2] |
| Data reported in the primary literature following 24-hour treatment with this compound and 1 ng/mL LPS stimulation.[2] |
Detailed Experimental Protocols
The following protocols are based on the methods described in "The Rexinoids LG100268 and this compound Inhibit Inflammation and Suppress Lung Carcinogenesis in A/J Mice" and standard laboratory procedures. Specific details such as cell seeding density and precise incubation times were not fully detailed in the primary publication and are therefore presented here as standardized methodologies.
Cell Culture and Treatment
-
Cell Line: RAW264.7 macrophage-like cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Experimental Plating: For experiments, cells are seeded in appropriate multi-well plates (e.g., 96-well for nitric oxide assays, 6-well for RNA extraction) and allowed to adhere overnight.
-
Treatment Protocol:
-
The culture medium is replaced with fresh medium.
-
This compound, dissolved in a suitable solvent (e.g., DMSO), is added to the cells at the desired final concentrations. A vehicle control (solvent alone) is run in parallel.
-
Cells are pre-incubated with this compound for a specified period (e.g., 1 hour).
-
Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 ng/mL.
-
The cells are then incubated for 24 hours before downstream analysis.
-
Nitric Oxide (NO) Measurement (Griess Reaction)
This protocol measures the accumulation of nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.
-
Reagents:
-
Griess Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water.
-
Nitrite Standard: Sodium nitrite (NaNO₂) to prepare a standard curve.
-
-
Procedure:
-
Following the 24-hour incubation, carefully collect 50 µL of cell culture supernatant from each well of a 96-well plate.
-
Add 50 µL of Griess Reagent A to each supernatant sample.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Add 50 µL of Griess Reagent B to each well.
-
Incubate at room temperature for another 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
-
Cytokine and Chemokine mRNA Quantification (qRT-PCR)
-
RNA Extraction:
-
After removing the supernatant, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly in the well using a suitable lysis buffer (e.g., TRIzol or a kit-based lysis reagent).
-
Extract total RNA according to the manufacturer's protocol, including a DNase treatment step to remove any genomic DNA contamination.
-
Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop).
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing:
-
cDNA template
-
Forward and reverse primers for the target genes (e.g., Il6, Il1b, Tnf, Nos2) and a housekeeping gene (e.g., Actb, Gapdh).
-
A suitable qPCR master mix (e.g., containing SYBR Green or a probe-based system).
-
-
Perform the qPCR reaction using a real-time PCR system. A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the LPS-stimulated control group.
-
Conclusion and Future Directions
This compound demonstrates significant anti-inflammatory properties, primarily by suppressing the expression of key pro-inflammatory mediators in macrophages. Its mechanism of action, rooted in the activation of the RXR/PPARγ heterodimer and subsequent transrepression of NF-κB-driven gene expression, makes it a compelling candidate for therapeutic development. The quantitative data indicate efficacy at nanomolar concentrations, highlighting its potency.
For drug development professionals, this compound represents a molecule with a well-defined mechanism that could be leveraged in diseases with a strong inflammatory component. Future research should focus on in vivo models of inflammatory diseases to validate these in vitro findings. Furthermore, a deeper investigation into the specific protein-protein interactions involved in the transrepression of NF-κB by the this compound-activated RXR/PPARγ heterodimer could reveal opportunities for the development of even more selective and potent anti-inflammatory agents. The continued exploration of rexinoids like this compound holds promise for expanding the arsenal of treatments for a wide range of inflammatory conditions.
References
LG101506: A Technical Guide to its Molecular Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
LG101506 is a potent and selective modulator of the Retinoid X Receptor (RXR) with significant therapeutic potential in metabolic diseases and oncology. This document provides a comprehensive overview of the molecular structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for key assays are provided to facilitate further research and development.
Molecular Structure and Physicochemical Properties
This compound, with the CAS number 331248-11-4, is a synthetic organic small molecule. Its chemical structure is characterized by a substituted phenyl ring linked to a methylocta-trienoic acid chain.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (2E,4E,6Z)-7-(3,5-di-tert-butyl-2-(2,2-difluoroethoxy)phenyl)-3-methylocta-2,4,6-trienoic acid | [1][2][3] |
| CAS Number | 331248-11-4 | [1][2][4][5] |
| Molecular Formula | C25H34F2O3 | [1][2][4] |
| Molecular Weight | 420.53 g/mol | [1][2][4][6] |
| Appearance | Off-white solid | [2][5] |
| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol. | [2][4] |
| Purity | ≥98% | |
| Storage | Store at -20°C | [2][4][5] |
Synthesis
The synthesis of this compound has been carried out by J-Star Research. However, the detailed synthetic protocol is not publicly available.[5]
Biological Activity and Mechanism of Action
This compound is a selective modulator of the Retinoid X Receptor (RXR), with a high binding affinity for RXRα (Ki of 2.7 nM).[7] It functions as an RXR agonist, influencing the transcription of various genes involved in metabolic and inflammatory pathways.
Signaling Pathway
This compound exerts its effects by binding to RXR, which can form heterodimers with other nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs). This binding modulates the expression of target genes.
Figure 1: Simplified signaling pathway of this compound.
In Vitro Activity
This compound has demonstrated significant anti-inflammatory properties in vitro. It effectively inhibits the production of nitric oxide (NO) and the expression of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.
Table 2: In Vitro Biological Activity of this compound
| Assay | Cell Line | Treatment | Endpoint | Result | Reference |
| RXRα Binding | - | - | Ki | 2.7 nM | [7] |
| Anti-inflammatory | RAW264.7 | LPS | NO Production | Dose-dependent inhibition | [7] |
| Anti-inflammatory | RAW264.7 | LPS | Cytokine mRNA | Dose-dependent inhibition | [5] |
Experimental Protocols
RXRα Competitive Binding Assay (Fluorescence-Based)
This protocol is adapted from a general method for fluorescence-based RXR competitive binding assays and can be used to determine the binding affinity of this compound.
Objective: To determine the inhibitory constant (Ki) of this compound for RXRα by measuring the displacement of a fluorescent-labeled RXR ligand.
Materials:
-
Recombinant human RXRα protein
-
Fluorescent-labeled RXRα ligand (e.g., a coumarin-based rexinoid)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM KCl, 1 mM DTT)
-
384-well black microplates
-
Fluorescence plate reader
Workflow:
Figure 2: Workflow for the RXRα competitive binding assay.
Procedure:
-
Prepare a series of dilutions of this compound in assay buffer.
-
In a 384-well plate, add the RXRα protein and the fluorescent-labeled RXR ligand to each well.
-
Add the different concentrations of this compound to the wells. Include control wells with no this compound (maximum fluorescence) and wells with a saturating concentration of a known unlabeled RXR ligand (background fluorescence).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium, protected from light.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Plot the fluorescence intensity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescent ligand and Kd is its dissociation constant.
Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW264.7 Cells
Objective: To quantify the inhibitory effect of this compound on nitric oxide production by macrophages.
Materials:
-
RAW264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Workflow:
References
The Discovery and Synthesis of LG101506: A Selective Retinoid X Receptor Modulator
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
LG101506 is a potent and selective retinoid X receptor (RXR) modulator that has demonstrated significant therapeutic potential in preclinical models of type 2 diabetes and cancer.[1][2] Developed to overcome the undesirable side effects associated with earlier generations of rexinoids, this compound exhibits a unique pharmacological profile, characterized by its high-affinity binding to RXR and its selective activation of permissive RXR heterodimers, particularly with peroxisome proliferator-activated receptor-gamma (PPARγ).[1][3] This selectivity minimizes the adverse effects linked to the activation of other nuclear receptor pathways.[1][3] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and a summary of its key pharmacological data.
Introduction
Retinoid X receptors (RXRs) are a class of nuclear receptors that play a crucial role in regulating a wide array of physiological processes, including cell proliferation, differentiation, and metabolism.[3][4] RXRs function as obligate heterodimeric partners for numerous other nuclear receptors, such as retinoic acid receptors (RARs), the vitamin D receptor (VDR), and peroxisome proliferator-activated receptors (PPARs).[3][4] This central role makes RXRs an attractive therapeutic target for a variety of diseases.
This compound emerged from research efforts to develop safer rexinoids.[1][3] While earlier RXR ligands showed therapeutic promise, their clinical utility was often hampered by side effects such as hypertriglyceridemia and suppression of the thyroid hormone axis.[1][3] this compound was specifically designed as a selective RXR modulator (SXRMs) that induces a receptor conformation leading to the preferential activation of the RXR:PPARγ heterodimer.[1] This targeted activity is believed to be responsible for its beneficial effects on insulin sensitivity and its anti-inflammatory and anti-cancer properties, without the adverse effects associated with broader RXR activation.[1]
Discovery and Synthesis
Discovery
The discovery of this compound was driven by the need for RXR modulators with improved safety profiles. It was originally developed for the potential treatment of type 2 diabetes.[1] The key innovation in the design of this compound was the creation of a molecule that binds with high affinity to RXR but selectively activates only a subset of its downstream signaling pathways.[1] Specifically, this compound does not activate RXR heterodimers with RAR-α, LXR-α, or LXR-β, which are implicated in some of the unwanted side effects of other rexinoids.[1]
Synthesis
While the precise, step-by-step synthesis protocol for this compound is proprietary and not publicly available in full detail, the scientific literature on the synthesis of its analogs, such as benzofused heterocyclic derivatives, provides a likely general approach.[5] The synthesis of such complex organic molecules typically involves a multi-step process. Based on related compounds, a plausible synthetic route would likely involve the coupling of a substituted aromatic or heteroaromatic core with a polyenoic acid side chain. The synthesis would be designed to achieve the specific stereochemistry of the trienoic acid moiety, which is crucial for its biological activity. The final product would be purified by chromatographic techniques to ensure high purity (>95%) for biological testing.[3]
Biological Activity and Mechanism of Action
This compound exerts its biological effects through its high-affinity binding to RXRs and the subsequent modulation of gene transcription. Its primary mechanism of action involves the selective activation of the RXR:PPARγ heterodimer.[1]
Anti-Inflammatory Effects
This compound has demonstrated potent anti-inflammatory properties in cellular models. In macrophage-like RAW264.7 cells stimulated with lipopolysaccharide (LPS), this compound dose-dependently inhibits the production of nitric oxide (NO), a key inflammatory mediator.[2][3] It also suppresses the expression of pro-inflammatory enzymes such as COX-2 and downregulates the mRNA levels of several inflammatory cytokines and chemokines, including IL-6, IL-1β, CXCL2, and CSF3.[3]
Anti-Cancer Effects
In the context of oncology, this compound has shown significant promise in preclinical models of lung cancer.[3] In A/J mice with vinyl carbamate-induced lung tumors, dietary administration of this compound markedly reduced the number, size, and overall burden of tumors.[3][6] It also decreased the percentage of high-grade, malignant adenocarcinomas.[3] The anti-cancer effects of this compound are likely multifactorial, stemming from its anti-inflammatory properties and its ability to induce differentiation and modulate key signaling pathways involved in cell growth and survival.
Signaling Pathways
This compound has been shown to modulate intracellular signaling pathways, including the Akt and Erk pathways, which are critical for cell differentiation and survival.[1] In U937 leukemia cells, this compound enhances the phosphorylation of both Akt and Erk.[1] The activation of these pro-differentiating pathways contributes to its anti-cancer activity.
Quantitative Data
The following tables summarize the key quantitative data for this compound from published studies.
Table 1: Binding Affinity of this compound for Retinoid Receptors
| Receptor | Binding Affinity (Ki, nM) |
| RXRα | 2.7[2], 3.0 ± 0.8[1] |
| RXRβ | 9.0 ± 1.7[1] |
| RXRγ | Not Reported |
| RARα | 2746 ± 395[1] |
| RARβ | 3516 ± 420[1] |
| RARγ | >10,000[1] |
Table 2: In Vitro Biological Activity of this compound
| Assay | Cell Line | Effect | Concentration |
| RXR/PPARγ Heterodimer Activation | - | Synergistic activation with BRL 49653 (EC50) | 3.1 nM[2] |
| Nitric Oxide (NO) Production Inhibition | RAW264.7 | Dose-dependent inhibition | 15.6 - 1000 nM[2] |
| Cytokine mRNA Inhibition | RAW264.7 | CSF3 mRNA decreased by 60% | 100 - 1000 nM[3] |
| IL-1β mRNA decreased by 25% | 100 - 1000 nM[3] | ||
| IL-6 mRNA decreased by 50% | 100 - 1000 nM[3] | ||
| CXCL2 mRNA decreased by 30-50% | 100 - 1000 nM[3] | ||
| Cell Differentiation Induction | U937 | Induction of differentiation | 30 and 100 nM[2] |
| Akt Phosphorylation | U937 | Enhanced phosphorylation | 30 and 100 nM[2] |
| Erk Phosphorylation | U937 | Enhanced phosphorylation | 30 and 100 nM[2] |
Table 3: In Vivo Efficacy of this compound in A/J Mouse Lung Cancer Model
| Dose | Treatment Duration | Key Findings |
| 10 mg/kg in diet | 16 weeks | Markedly reduced number of lung tumors, average tumor burden, and size.[2] |
| 40 mg/kg in diet | Not Specified | Reduced severity of lung adenocarcinomas; 35-36% high-grade tumors vs. 51% in control.[3] |
Experimental Protocols
Nitric Oxide (NO) Assay in RAW264.7 Cells
-
Cell Seeding: Plate RAW264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 15 nM to 1000 nM) for 1-2 hours.
-
Stimulation: Add LPS (1 ng/mL) to the wells to induce NO production and incubate for an additional 24 hours.
-
Griess Reaction:
-
Transfer 100 µL of the cell culture medium to a new 96-well plate.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10 minutes, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.
Quantitative Real-Time PCR (qPCR) for Cytokine mRNA
-
Cell Treatment: Treat RAW264.7 cells with this compound and/or LPS as described for the NO assay.
-
RNA Isolation: Isolate total RNA from the cells using a suitable RNA isolation kit (e.g., TRIzol reagent).
-
Reverse Transcription: Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
qPCR:
-
Prepare a reaction mixture containing the cDNA template, SYBR Green Master Mix, and gene-specific primers for the target cytokines (e.g., IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH).
-
Perform the qPCR reaction using a real-time PCR system.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Western Blotting for Akt and Erk Phosphorylation
-
Cell Lysis: After treatment of U937 cells with this compound for the desired time points (e.g., 1, 8, 24 hours), wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated Akt (p-Akt), total Akt, phosphorylated Erk (p-Erk), and total Erk overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Workflow for Nitric Oxide Assay.
Conclusion
This compound represents a significant advancement in the development of RXR modulators. Its selective activation of the RXR:PPARγ heterodimer provides a targeted therapeutic approach with a potentially improved safety profile compared to non-selective rexinoids. The preclinical data strongly support its anti-inflammatory and anti-cancer activities, particularly in lung cancer. The detailed protocols provided in this guide are intended to facilitate further research into the mechanism of action and therapeutic applications of this compound. Future studies should focus on elucidating the complete synthesis pathway, further defining its pharmacokinetic and pharmacodynamic properties, and exploring its efficacy in a broader range of disease models.
References
- 1. Therapeutic Potential of Retinoid X Receptor Modulators for the Treatment of the Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Retinoid X Receptors and Their Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of benzofused heterocyclic RXR modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Rexinoids LG100268 and this compound Inhibit Inflammation and Suppress Lung Carcinogenesis in A/J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Downstream Signaling Pathways of LG101506
For Researchers, Scientists, and Drug Development Professionals
Abstract
LG101506 is a selective retinoid X receptor (RXR) modulator with potent anti-inflammatory and potential anti-cancer properties. This document provides a comprehensive overview of the molecular mechanisms and downstream signaling pathways activated by this compound. By selectively binding to RXR, this compound initiates a cascade of events, primarily through the transactivation of the peroxisome proliferator-activated receptor-gamma (PPARγ). This engagement leads to the significant inhibition of the pro-inflammatory nuclear factor-kappa B (NF-κB) pathway and modulates the activity of the PI3K/Akt and MAPK/Erk signaling cascades. This guide details the core signaling pathways, presents quantitative data on receptor binding and cellular responses, provides detailed experimental protocols for key assays, and offers visualizations of the molecular interactions.
Core Mechanism of Action: Selective RXR Modulation and PPARγ Transactivation
This compound exerts its effects by acting as a high-affinity ligand for the Retinoid X Receptor (RXR), a nuclear receptor that forms heterodimers with other nuclear receptors to regulate gene transcription. Unlike pan-agonists, this compound is a selective modulator, demonstrating high affinity for RXR isoforms while having poor affinity for Retinoic Acid Receptors (RARs), Liver X Receptors (LXRs), and Thyroid Hormone Receptors (TRs). This selectivity is crucial for minimizing the side effects associated with broader rexinoid activity.[1][2]
Upon binding to RXR, this compound induces a conformational change that favors the formation and activation of a heterodimer with Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[2] This RXR/PPARγ heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. A key consequence of this activation is the subsequent inhibition of pro-inflammatory signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the activity of this compound.
Table 1: Receptor Binding Affinities of this compound
| Receptor Isoform | Binding Affinity (Ki, nM) |
| RXRα | 2.7 |
| RXRβ | 9.0 ± 1.7 |
| RXRγ | 11.0 ± 3.6 |
| RARα | 2746 ± 395 |
| RARβ | 3516 ± 420 |
| RARγ | >10,000 |
Data sourced from Medchemexpress and a study on the therapeutic potential of RXR modulators.[1][3]
Table 2: Functional Activity of this compound
| Assay | Metric | Value (nM) | Cell Line |
| RXR/PPARγ Heterodimer Activation | EC50 | 3.1 | - |
| LPS-induced Nitric Oxide (NO) Production Inhibition | Dose-dependent | 15.6 - 1000 | RAW264.7 |
Data sourced from Medchemexpress.[3]
Table 3: Dose-Dependent Inhibition of Cytokine mRNA Expression by this compound in LPS-stimulated RAW264.7 cells
| Cytokine | Concentration (nM) | % Inhibition |
| CSF3 | 100 - 1000 | ~60% |
| IL-1β | 100 - 1000 | ~25% |
| IL-6 | 100 - 1000 | ~50% |
| CXCL2 | 100 - 1000 | ~30-50% |
Data sourced from a study on the anti-inflammatory and anti-carcinogenic effects of rexinoids.[2]
Downstream Signaling Pathways
Inhibition of the NF-κB Signaling Pathway
A primary downstream effect of this compound is the potent inhibition of the NF-κB signaling pathway, a central regulator of inflammation. In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNFα), IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.
This compound, through the activation of the RXR/PPARγ heterodimer, prevents the degradation of IκBα.[2] This mechanism effectively sequesters NF-κB in the cytoplasm, thereby blocking the transcription of its target genes, including those encoding for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various pro-inflammatory cytokines and chemokines.[2][4]
Figure 1. this compound inhibits the NF-κB pathway by preventing IκBα degradation.
Modulation of PI3K/Akt and MAPK/Erk Signaling Pathways
This compound has also been shown to influence the PI3K/Akt and MAPK/Erk signaling pathways, which are critical for cell survival, proliferation, and differentiation. Studies have demonstrated that this compound enhances the phosphorylation of both Akt and Erk in certain cell types, such as U937 leukemia cells.[2] The precise mechanisms of this modulation are still under investigation, but it is hypothesized that crosstalk exists between the RXR/PPARγ and these kinase cascades. The activation of these pathways may contribute to the differentiation-inducing effects of this compound observed in some cancer cell lines.
References
- 1. researchgate.net [researchgate.net]
- 2. Synergistic effects of RXRα and PPARγ ligands to inhibit growth in human colon cancer cells—phosphorylated RXRα is a critical target for colon cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peroxisome proliferator-activated receptors: Key regulators of tumor progression and growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/mTOR inhibitors promote G6PD autophagic degradation and exacerbate oxidative stress damage to radiosensitize small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
LG101506: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
LG101506 is a selective Retinoid X Receptor (RXR) agonist that has demonstrated potent anti-inflammatory and anti-carcinogenic properties in preclinical studies. As a modulator of RXR, this compound plays a crucial role in regulating gene expression related to cell differentiation, proliferation, and apoptosis by forming heterodimers with other nuclear receptors. These application notes provide detailed protocols for the use of this compound in cell culture, focusing on its effects on inflammatory signaling and cell differentiation. The following sections offer comprehensive methodologies for key experiments, quantitative data summaries, and visual representations of signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative effects of this compound on gene expression and nitric oxide production in RAW264.7 and U937 cell lines, as documented in preclinical research.
Table 1: Effect of this compound on LPS-Induced Cytokine mRNA Expression in RAW264.7 Cells [1]
| Target Gene | This compound Concentration (nmol/L) | Fold Induction vs. LPS-stimulated Control |
| CSF3 | 100 | ~0.4 |
| 1000 | ~0.4 | |
| IL1β | 100 | ~0.75 |
| 1000 | ~0.75 | |
| IL6 | 100 | ~0.5 |
| 1000 | ~0.5 | |
| CXCL2 | 100 | ~0.7 |
| 1000 | ~0.5 |
Table 2: Effect of this compound on LPS-Induced Nitric Oxide Production in RAW264.7 Cells [1]
| This compound Concentration (nmol/L) | Inhibition of Nitric Oxide Production (%) |
| 15.6 | Significant Inhibition (dose-dependent) |
| 1000 | Significant Inhibition (dose-dependent) |
Table 3: Effect of this compound on CD11b Expression in U937 Leukemia Cells [1]
| This compound Concentration (nM) | Fold Induction of CD11b Expression vs. DMSO Control |
| 30 | Significant Induction |
| 100 | Significant Induction |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for studying its effects in cell culture.
Caption: this compound signaling pathway in a target cell.
Caption: General experimental workflow for studying this compound.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound.
Cell Culture of U937 and RAW264.7 Cells
Materials:
-
U937 human monocytic cells or RAW264.7 murine macrophage-like cells
-
RPMI-1640 medium (for U937) or DMEM (for RAW264.7)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (Pen/Strep)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for RAW264.7, if needed for passaging)
-
Cell scraper (for RAW264.7)
-
T-75 culture flasks
-
6-well or 96-well plates
-
Incubator (37°C, 5% CO2)
Protocol for U937 Cells: [1]
-
Culture U937 cells in RPMI-1640 medium supplemented with 5% FBS and 1% Pen/Strep.
-
Maintain the cells in suspension in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.
-
For experiments, seed cells at the desired density in appropriate culture plates.
Protocol for RAW264.7 Cells: [1]
-
Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.
-
For passaging, when cells reach 80-90% confluency, gently scrape the cells from the flask surface.
-
For experiments, plate the cells in 6-well or 96-well plates and allow them to adhere overnight before treatment.
This compound Treatment
Materials:
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Cell culture medium
-
Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNFα) for inflammatory stimulation (optional)
Protocol:
-
Prepare working solutions of this compound by diluting the stock solution in cell culture medium to the desired final concentrations (e.g., 30 nM, 100 nM, 1000 nM).[1][2]
-
For inflammatory studies in RAW264.7 cells, pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulating with an inflammatory agent like LPS (e.g., 1 ng/mL) or TNFα (e.g., 10 ng/mL) for the desired duration (e.g., 24 hours).[1]
-
For differentiation studies in U937 cells, treat the cells with this compound (e.g., 30 nM, 100 nM) for the desired time (e.g., 1 to 24 hours).[2]
-
Include a vehicle control (e.g., DMSO) in all experiments.
Quantitative Real-Time PCR (qPCR)
Materials:
-
TRIzol reagent or other RNA isolation kit
-
Reverse transcription kit
-
SYBR Green qPCR master mix
-
Gene-specific primers
-
qPCR instrument
Protocol: [1]
-
RNA Isolation: Following treatment, isolate total RNA from the cells using TRIzol or a similar RNA isolation kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction with SYBR Green master mix, cDNA template, and gene-specific primers.
-
Thermal Cycling: Perform the qPCR in a real-time PCR system with appropriate cycling conditions.
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative mRNA expression of target genes, normalized to a reference gene (e.g., actin).[1]
Nitric Oxide (NO) Production Assay (Griess Reaction)
Materials:
-
96-well plates
-
Griess reagent
-
Sodium nitrite standard solution
Protocol: [1]
-
Plate RAW264.7 cells in a 96-well plate and treat as described in the this compound treatment protocol.
-
After the treatment period (e.g., 24 hours), collect the cell culture supernatant.
-
Measure the amount of nitrite, a stable product of NO, in the supernatant using the Griess reaction according to the manufacturer's instructions.
-
Create a standard curve using a sodium nitrite solution to quantify the nitrite concentration in the samples.
Western Blotting
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-phospho-Erk, anti-IκBα, anti-ABCA1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction: Lyse the treated cells with lysis buffer and determine the protein concentration using a protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Flow Cytometry for CD11b Expression
Materials:
-
FACS buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated anti-CD11b antibody
-
Flow cytometer
Protocol: [1]
-
Cell Preparation: After treatment, harvest the U937 cells and wash them with FACS buffer.
-
Antibody Staining: Resuspend the cells in FACS buffer containing the fluorochrome-conjugated anti-CD11b antibody and incubate on ice in the dark for 30 minutes.
-
Washing: Wash the cells with FACS buffer to remove unbound antibody.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Analyze the data to determine the percentage of CD11b-positive cells and the mean fluorescence intensity.
References
Application Notes and Protocols for In Vivo Studies Using LG101506 in A/J Mice
These application notes provide a comprehensive overview of the in vivo use of LG101506, a selective retinoid X receptor (RXR) agonist, for the prevention of lung carcinogenesis in the A/J mouse model. The protocols are intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of rexinoids in oncology.
Introduction
This compound is a rexinoid designed to minimize the undesirable side effects associated with other members of this class.[1][2] In vivo studies have demonstrated its efficacy in suppressing lung carcinogenesis in A/J mice, a strain susceptible to the development of lung tumors.[1][2][3] This document outlines the experimental design, protocols, and key findings from studies utilizing this compound in this preclinical model. The primary mechanism of action involves the activation of RXRs, which are master regulators of gene expression involved in metabolism, immune regulation, and cellular plasticity.[4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo studies of this compound in A/J mice with vinyl carbamate-induced lung tumors.
Table 1: Efficacy of this compound on Lung Tumorigenesis in A/J Mice [1]
| Treatment Group | Dose | Tumor Number (per mouse) | Tumor Size (mm) | Total Tumor Burden (mm³) |
| Control (AIN-93G diet) | - | 15.2 ± 1.2 | 1.1 ± 0.1 | 18.2 ± 2.5 |
| This compound | 40 mg/kg in diet | 9.8 ± 0.9 | 0.8 ± 0.1 | 7.9 ± 1.2* |
*p < 0.05 compared to the control group. Data are presented as mean ± SEM.
Table 2: Histopathological Analysis of Lung Tumors [1]
| Treatment Group | Dose | High-Grade Tumors (%) | Low-Grade Tumors (%) |
| Control | - | 51% | 49% |
| This compound | 40 mg/kg in diet | 36% | 64% |
*p < 0.05 compared to the control group.
Table 3: Pharmacokinetic and Biometric Data [1]
| Treatment Group | Dose | Final Body Weight (g) | Hepatic this compound Concentration (µmol/kg) |
| Control | - | 21.7 ± 2.4 | Not Detected |
| This compound | 40 mg/kg in diet | 21.1 ± 0.8 | 0.63 |
Data are presented as mean ± SEM.
Experimental Protocols
A/J Mouse Model of Lung Carcinogenesis
This protocol describes the induction of lung tumors in A/J mice using the carcinogen vinyl carbamate.[1]
Materials:
-
7-week-old female A/J mice
-
Vinyl carbamate
-
Saline (pH 5.0)
-
AIN-93G diet (control)
-
This compound-supplemented AIN-93G diet (40 mg/kg)
Procedure:
-
Acclimatize 7-week-old female A/J mice to the animal facility for one week.
-
Induce lung tumorigenesis by administering two intraperitoneal (i.p.) injections of vinyl carbamate (0.32 mg per mouse) one week apart.[1]
-
One week after the final vinyl carbamate injection, randomize the mice into control and treatment groups.
-
Provide the control group with the standard AIN-93G diet.
-
Provide the treatment group with the AIN-93G diet supplemented with this compound at a concentration of 40 mg/kg.[1]
-
Continue the respective diets for 16 weeks.[1]
-
Monitor the health and body weight of the mice regularly.
-
At the end of the 16-week treatment period, euthanize the mice and harvest the lungs for tumor analysis.
-
Count the number of surface lung tumors and measure their size.
-
Fix the lung tissue in formalin for histopathological analysis to determine tumor grade.[3]
In Vitro Anti-inflammatory Assay
This protocol details an in vitro assay to assess the anti-inflammatory properties of this compound in macrophage-like RAW264.7 cells.[1]
Materials:
-
RAW264.7 cells
-
This compound
-
Lipopolysaccharide (LPS)
-
Cell culture medium and reagents
-
Reagents for nitric oxide (NO) quantification (e.g., Griess reagent)
-
Reagents for quantitative PCR (qPCR) to measure cytokine mRNA levels
Procedure:
-
Culture RAW264.7 cells in appropriate cell culture medium.
-
Treat the cells with varying concentrations of this compound for a specified pre-incubation period.
-
Stimulate the cells with LPS (e.g., 1 ng/mL) to induce an inflammatory response.[1][3]
-
After a 24-hour incubation period, collect the cell culture supernatant to measure nitric oxide production.[1]
-
Lyse the cells to extract RNA for qPCR analysis of inflammatory cytokine and chemokine mRNA levels (e.g., IL-6, IL-1β, CXCL2, and CSF3).[1][2]
-
Quantify the results and compare the effects of different this compound concentrations to the LPS-stimulated control.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflow for the in vivo studies.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Caption: Experimental workflow for this compound in vivo study in A/J mice.
References
Application Notes and Protocols for LG101506 Dosing and Administration in Mice
These application notes provide detailed protocols for the dosing and administration of LG101506 in murine models, specifically for researchers in oncology and drug development. The information is collated from peer-reviewed studies to ensure accuracy and reproducibility.
Quantitative Data Summary
The following tables summarize the key quantitative data for the administration of this compound to mice as reported in the cited literature.
Table 1: Dosing and Administration Parameters
| Parameter | Value | Source |
| Drug | This compound | [1] |
| Animal Model | Female A/J Mice | [1] |
| Age of Mice | 7 weeks | [1] |
| Route of Administration | Oral (mixed in diet) | [1] |
| Dosage | 40 mg/kg of diet | [1] |
| Vehicle | Ethanol and Neobee oil (1:3) | [1] |
| Vehicle Concentration | 50 ml/kg of diet | [1] |
| Diet | AIN-93G | [1] |
| Treatment Duration | 16 weeks | [1] |
Table 2: Pharmacokinetic Data
| Parameter | Value | Tissue | Timepoint | Source |
| Drug Concentration | 0.63 μmole/kg | Liver | After 16 weeks of diet | [1] |
Table 3: Efficacy in Lung Carcinogenesis Model
| Parameter | Control Diet | This compound (40 mg/kg diet) | Source |
| Average Tumor Number | 3.6 ± 0.2 | 3.0 ± 0.27 | [1] |
| Average Tumor Size (mm³) | 0.36 ± 0.02 | 0.21 ± 0.02 | [1] |
| Average Tumor Burden (mm³) | 1.29 ± 0.12 | 0.65 ± 0.07 | [1] |
| High-Grade Tumors (%) | 51% | 35-36% | [1] |
Experimental Protocols
Preparation of this compound-Medicated Diet
This protocol details the preparation of a diet containing this compound for oral administration to mice.
Materials:
-
This compound
-
Ethanol
-
Neobee oil
-
AIN-93G diet powder
-
Appropriate mixing equipment
Procedure:
-
Vehicle Preparation: Prepare the vehicle by mixing ethanol and Neobee oil in a 1:3 ratio.
-
Drug Dissolution: Dissolve the calculated amount of this compound in the vehicle to achieve the final desired concentration in the diet (e.g., 40 mg of this compound per kg of diet). The volume of the vehicle should be 50 ml per kg of diet.[1]
-
Diet Incorporation: Slowly add the drug-vehicle solution to the AIN-93G diet powder while mixing continuously to ensure a homogenous distribution of the compound.
-
Diet Pelleting (Optional): If required, the medicated diet can be pelleted using appropriate equipment.
-
Storage: Store the medicated diet in a cool, dry, and dark place to prevent degradation of the compound.
In Vivo Dosing and Administration Protocol for Lung Cancer Prevention Study
This protocol outlines the procedure for a long-term chemoprevention study in A/J mice.
Animal Model:
-
7-week-old female A/J mice.[1]
Experimental Design:
-
Acclimatization: Upon arrival, allow the mice to acclimatize to the facility for at least one week.
-
Carcinogen Induction: Induce lung tumors by administering two intraperitoneal (i.p.) injections of vinyl carbamate (0.32 mg/mouse in saline, pH 5) one week apart.[1]
-
Randomization and Diet Administration: One week after the final carcinogen injection, randomize the mice into control and treatment groups.
-
Control Group: Feed with the standard AIN-93G diet.
-
Treatment Group: Feed with the AIN-93G diet medicated with this compound (40 mg/kg of diet).[1]
-
-
Treatment Duration: Continue the respective diets for 16 weeks.[1]
-
Monitoring: Monitor the mice regularly for any signs of toxicity or changes in body weight.
-
Euthanasia and Tissue Collection: At the end of the 16-week treatment period, euthanize the mice. Harvest lungs for tumor analysis and collect plasma and liver for pharmacokinetic analysis.[1]
Signaling Pathways and Workflows
Signaling Pathway of this compound
This compound is a rexinoid that selectively binds to the Retinoid X Receptor (RXR). This binding event leads to the selective activation of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1] The diagram below illustrates this simplified signaling pathway.
References
Application Notes and Protocols: LG101506 in Combination with Carboplatin and Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
Introduction
LG101506 is a synthetic rexinoid that acts as a high-affinity agonist for the Retinoid X Receptor (RXR) and a selective activator of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).[1] Originally developed for metabolic diseases, its potent anti-inflammatory and anti-carcinogenic properties have garnered interest in oncology.[1][2] Preclinical studies have demonstrated the efficacy of rexinoids in suppressing lung carcinogenesis.[2][3] The combination of a related rexinoid, LG100268, has been shown to enhance the therapeutic effects of the standard-of-care chemotherapy agents carboplatin and paclitaxel in experimental lung cancer models.[2]
These application notes provide a framework for investigating the therapeutic potential of this compound in combination with carboplatin and paclitaxel, a widely used regimen in the treatment of various solid tumors, particularly non-small cell lung cancer (NSCLC). The protocols outlined below are intended to guide preclinical research to evaluate the synergy, efficacy, and mechanism of action of this novel combination therapy.
Rationale for Combination Therapy
The therapeutic strategy of combining this compound with carboplatin and paclitaxel is built on the principle of multi-target engagement to enhance anti-tumor activity and potentially overcome drug resistance.
-
Carboplatin , a platinum-based alkylating agent, induces DNA damage in cancer cells, leading to apoptosis.
-
Paclitaxel , a taxane, stabilizes microtubules, causing mitotic arrest and subsequent cell death.
-
This compound , through its dual agonism of RXR and selective activation of PPARγ, is proposed to contribute to the anti-tumor effect via several mechanisms:
-
Anti-inflammatory effects: Suppression of pro-inflammatory cytokines and mediators within the tumor microenvironment, which can inhibit tumor growth and progression.[1][2]
-
Induction of apoptosis and cell cycle arrest: PPARγ activation has been linked to the induction of apoptosis and cell cycle arrest in various cancer cell lines.
-
Modulation of gene expression: As a nuclear receptor agonist, this compound can regulate the transcription of genes involved in cell proliferation, differentiation, and apoptosis.
-
The convergence of these distinct mechanisms of action suggests the potential for a synergistic interaction, leading to enhanced tumor cell killing and delayed development of resistance.
Proposed Signaling Pathway
The following diagram illustrates the proposed signaling pathway for the combined action of this compound, carboplatin, and paclitaxel in a cancer cell.
Experimental Protocols
In Vitro Synergy and Efficacy Assessment
Objective: To determine the synergistic, additive, or antagonistic effects of this compound in combination with carboplatin and paclitaxel on the proliferation of non-small cell lung cancer (NSCLC) cells.
Materials:
-
NSCLC cell line (e.g., A549, H460)
-
This compound (synthesized or commercially available)
-
Carboplatin (pharmaceutical grade)
-
Paclitaxel (pharmaceutical grade)
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS and 1% penicillin-streptomycin
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Experimental Workflow:
Protocol:
-
Cell Seeding: Seed NSCLC cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Single Agent Treatment: Prepare serial dilutions of this compound, carboplatin, and paclitaxel. Replace the culture medium with medium containing the single agents. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the absorbance or luminescence using a plate reader.
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) for each drug using a non-linear regression analysis.
-
Combination Treatment: Based on the IC50 values, design a combination matrix with varying concentrations of this compound, carboplatin, and paclitaxel. Treat the cells with these combinations.
-
Synergy Analysis: After a 72-hour incubation, perform a cell viability assay. Use the results to calculate the Combination Index (CI) using the Chou-Talalay method with software such as CompuSyn. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Data Presentation:
| Drug(s) | IC50 (µM) |
| This compound | [Hypothetical Value] |
| Carboplatin | [Hypothetical Value] |
| Paclitaxel | [Hypothetical Value] |
| Combination (Ratio based on IC50) | Combination Index (CI) at Fa 0.5 | Interpretation |
| This compound + Carboplatin | [Hypothetical Value] | [Synergistic/Additive/Antagonistic] |
| This compound + Paclitaxel | [Hypothetical Value] | [Synergistic/Additive/Antagonistic] |
| Carboplatin + Paclitaxel | [Hypothetical Value] | [Synergistic/Additive/Antagonistic] |
| This compound + Carboplatin + Paclitaxel | [Hypothetical Value] | [Synergistic/Additive/Antagonistic] |
In Vivo Efficacy in a Xenograft Mouse Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in combination with carboplatin and paclitaxel in a human NSCLC xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Human NSCLC cell line (e.g., A549)
-
This compound, carboplatin, and paclitaxel
-
Appropriate vehicle for drug administration
-
Calipers for tumor measurement
Experimental Workflow:
Protocol:
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 A549 cells in a mixture of media and Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups.
-
Drug Administration:
-
This compound: Administer daily by oral gavage.
-
Carboplatin and Paclitaxel: Administer intraperitoneally on a defined schedule (e.g., once weekly).
-
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 x Length x Width²) and monitor the body weight of the mice 2-3 times per week.
-
Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control. Perform statistical analysis (e.g., ANOVA) to determine the significance of the observed differences.
Data Presentation:
| Treatment Group | Mean Tumor Volume at Endpoint (mm³) ± SEM | % Tumor Growth Inhibition (TGI) | Mean Tumor Weight at Endpoint (g) ± SEM |
| Vehicle Control | [Hypothetical Value] | - | [Hypothetical Value] |
| This compound | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| Carboplatin + Paclitaxel | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| This compound + Carboplatin + Paclitaxel | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
Conclusion
The combination of this compound with carboplatin and paclitaxel represents a promising therapeutic strategy that warrants further preclinical investigation. The provided application notes and protocols offer a comprehensive guide for researchers to explore the efficacy and synergistic potential of this novel combination in non-small cell lung cancer and other relevant cancer models. The successful outcome of such studies could provide a strong rationale for advancing this combination to clinical trials.
References
Application Notes and Protocols: Assaying Nitric Oxide Production with LG101506
For Researchers, Scientists, and Drug Development Professionals
Introduction
LG101506 is a synthetic rexinoid, a selective agonist for the Retinoid X Receptor (RXR). RXRs are nuclear receptors that play a crucial role in regulating gene expression by forming heterodimers with other nuclear receptors.[1] Contrary to inducing nitric oxide (NO) production, studies have demonstrated that this compound acts as an inhibitor of inducible nitric oxide synthase (iNOS), the enzyme responsible for the production of high levels of NO during inflammation.[1][2] Specifically, in macrophage-like cell lines such as RAW264.7, this compound has been shown to suppress the synthesis and secretion of nitric oxide when stimulated by lipopolysaccharide (LPS).[1][2] This inhibitory effect is dose-dependent and is attributed to the downregulation of iNOS expression.[1]
These application notes provide a detailed protocol for assaying the inhibitory effect of this compound on nitric oxide production in a cell-based model. The primary method described is the Griess assay, a common and straightforward colorimetric method for the indirect measurement of NO production by quantifying nitrite (NO₂⁻), a stable and soluble breakdown product of NO in cell culture supernatant.[1]
Signaling Pathway of this compound in Inhibiting Nitric Oxide Production
In macrophages, the production of nitric oxide is a key event in the inflammatory response, primarily initiated by stimuli such as LPS. LPS binds to Toll-like receptor 4 (TLR4) on the macrophage surface, triggering a signaling cascade that leads to the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and induces the expression of the NOS2 gene, which encodes for the iNOS enzyme. iNOS then catalyzes the conversion of L-arginine to L-citrulline and nitric oxide.
This compound, as an RXR agonist, is believed to interfere with this pathway. While the precise mechanism is still under investigation, it is hypothesized that the activated RXR, potentially in a heterodimer with another nuclear receptor, modulates the transcriptional activity of NF-κB or other transcription factors essential for iNOS expression, leading to a reduction in iNOS protein levels and consequently, a decrease in nitric oxide production.[1]
Caption: Signaling pathway of LPS-induced NO production and its inhibition by this compound.
Quantitative Data
The inhibitory effect of this compound on nitric oxide production in LPS-stimulated RAW264.7 cells is dose-dependent. The following table summarizes the reported efficacy.
| Compound | Cell Line | Stimulant | Incubation Time | IC₅₀ for iNOS Inhibition | Reference |
| This compound | RAW264.7 | 1 ng/mL LPS | 24 hours | >500 nmol/L | [1] |
| LG100268 (related rexinoid) | RAW264.7 | 1 ng/mL LPS | 24 hours | >15 nmol/L | [1] |
Note: IC₅₀ represents the concentration of the compound required to inhibit 50% of the iNOS activity.
Experimental Protocol: Assay for this compound-Mediated Inhibition of Nitric Oxide Production
This protocol details the methodology to assess the inhibitory effect of this compound on LPS-induced nitric oxide production in RAW264.7 macrophage-like cells using the Griess assay.
Materials and Reagents
-
RAW264.7 cells
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Griess Reagent System (e.g., from a commercial supplier, typically containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions)
-
Sodium nitrite (NaNO₂) standard solution
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 540-550 nm
Experimental Workflow
Caption: Workflow for assaying this compound inhibition of NO production.
Step-by-Step Procedure
-
Cell Culture and Seeding:
-
Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seed the cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and allow them to adhere overnight.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of the solvent used for this compound).
-
-
LPS Stimulation:
-
After a pre-incubation period with this compound (e.g., 1 hour), add 10 µL of LPS solution to each well to a final concentration of 1 ng/mL.
-
Include a negative control (cells with medium only) and a positive control (cells with LPS and vehicle).
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Griess Assay:
-
Standard Curve Preparation: Prepare a standard curve of sodium nitrite in culture medium ranging from 0 to 100 µM.
-
Sample Collection: Carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Griess Reagent Addition:
-
Add 50 µL of sulfanilamide solution to each well containing the standards and samples.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution to each well.
-
Incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop in the presence of nitrite.
-
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 540-550 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (culture medium with Griess reagent) from all readings.
-
Plot the standard curve of absorbance versus nitrite concentration.
-
Determine the nitrite concentration in the samples by interpolating their absorbance values from the standard curve.
-
Calculate the percentage of inhibition of NO production for each concentration of this compound compared to the LPS-stimulated control.
-
Conclusion
The provided protocol offers a robust method for quantifying the inhibitory effect of this compound on nitric oxide production in a cellular context. Understanding the interaction of rexinoids like this compound with inflammatory pathways is crucial for the development of novel therapeutics for a range of diseases where inflammation and iNOS overexpression play a significant role. The dose-dependent inhibition of NO production by this compound highlights its potential as an anti-inflammatory agent.
References
Application Notes and Protocols for LG101506 in RAW264.7 Macrophage-Like Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
LG101506 is a synthetic rexinoid, a class of molecules that selectively bind to and activate Retinoid X Receptors (RXRs). RXRs are nuclear receptors that play a crucial role in regulating gene expression involved in various cellular processes, including differentiation, proliferation, and inflammation. In the context of macrophage biology, this compound has demonstrated potent anti-inflammatory properties, making it a valuable tool for studying inflammatory pathways and for potential therapeutic development.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the murine macrophage-like cell line, RAW264.7.
Mechanism of Action
This compound exerts its anti-inflammatory effects in RAW264.7 macrophages by activating RXRs. Upon ligand binding, RXRs can form heterodimers with other nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs) and Liver X Receptors (LXRs). These heterodimers then bind to specific DNA sequences called response elements in the promoter regions of target genes, thereby modulating their transcription. In lipopolysaccharide (LPS)-stimulated RAW264.7 cells, this compound has been shown to suppress the expression of key pro-inflammatory mediators.[1][2]
Data Presentation
The following tables summarize the quantitative effects of this compound on inflammatory markers in LPS-stimulated RAW264.7 cells.
Table 1: Dose-Dependent Inhibition of Nitric Oxide (NO) Production by this compound
| This compound Concentration (nmol/L) | Inhibition of NO Production |
| >500 | ~50% |
Data is approximated from graphical representations in the source literature. RAW264.7 cells were stimulated with 1 ng/mL LPS for 24 hours.[1]
Table 2: Dose-Dependent Inhibition of Inflammatory Cytokine and Chemokine mRNA Expression by this compound
| Target Gene | This compound Concentration (nmol/L) | Percent Decrease in mRNA Levels |
| CSF3 | 100 - 1000 | 60% |
| IL1β | 100 - 1000 | 25% |
| IL6 | 100 - 1000 | 50% |
| CXCL2 | 100 - 1000 | 30% - 50% |
Data represents the percentage decrease in mRNA levels in RAW264.7 cells treated with this compound and 1 ng/mL LPS for 24 hours, compared to cells treated with LPS alone.[1]
Mandatory Visualizations
Caption: this compound signaling pathway in RAW264.7 cells.
Caption: Experimental workflow for studying this compound effects.
Experimental Protocols
Cell Culture and Maintenance of RAW264.7 Cells
-
Cell Line: RAW264.7 (ATCC® TIB-71™).
-
Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency. Detach cells using a cell scraper.
Protocol 1: Measurement of Nitric Oxide (NO) Production using the Griess Assay
This protocol is adapted from methodologies described for measuring iNOS activity in RAW264.7 cells.[1]
Materials:
-
RAW264.7 cells
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
96-well cell culture plates
-
Griess Reagent System (e.g., from Promega)
-
Sodium nitrite (NaNO2) standard
-
Microplate reader (540 nm absorbance)
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 1.5 x 10^5 to 5 x 10^5 cells/well and allow them to adhere overnight.[3]
-
Pre-treatment with this compound: The next day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 15 to 1000 nmol/L).[1] Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 1 hour at 37°C.[4]
-
LPS Stimulation: Add LPS to a final concentration of 1 ng/mL to the appropriate wells.[1][5] Include a negative control group with no LPS stimulation.
-
Sample Collection: After incubation, carefully collect 50-100 µL of the cell culture supernatant from each well.
-
Griess Assay:
-
Prepare a sodium nitrite standard curve (0-100 µM) in culture medium.
-
Add the Griess reagent to the collected supernatants and standards according to the manufacturer's instructions.
-
Incubate at room temperature for the recommended time (usually 5-10 minutes), protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. The amount of nitrite is an indicator of NO production.
Protocol 2: Quantification of Inflammatory Cytokine mRNA by qPCR
This protocol is based on the methodology used to assess the effect of rexinoids on cytokine expression in RAW264.7 cells.[1][5]
Materials:
-
RAW264.7 cells
-
This compound
-
LPS
-
6-well cell culture plates
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., Il6, Tnf, Il1b, Cxcl2, Csf3) and a housekeeping gene (e.g., Gapdh, Actb)
-
qPCR instrument
Procedure:
-
Cell Seeding and Treatment: Seed RAW264.7 cells in 6-well plates and treat with this compound and LPS as described in Protocol 1 (adjust volumes accordingly).
-
Cell Lysis and RNA Extraction: After the 24-hour incubation, wash the cells with PBS and lyse them directly in the wells using the lysis buffer from the RNA extraction kit. Proceed with RNA extraction according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for a target gene, and qPCR master mix.
-
Run the qPCR reaction using a standard thermal cycling protocol (denaturation, annealing, extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).
-
Calculate the fold change in gene expression relative to the control group (e.g., LPS-stimulated cells without this compound) using the 2^-ΔΔCt method.
-
Troubleshooting and Considerations
-
Cell Viability: It is crucial to assess the cytotoxicity of this compound at the tested concentrations using an MTT or similar cell viability assay to ensure that the observed effects are not due to cell death.[6][7]
-
LPS Response: The responsiveness of RAW264.7 cells to LPS can vary between passages. It is recommended to use cells within a consistent passage number range for experiments.[8]
-
Controls: Always include appropriate controls in your experiments:
-
Untreated cells (no this compound, no LPS)
-
Vehicle control (DMSO, no this compound) + LPS
-
This compound alone (no LPS)
-
LPS alone
-
-
Dose-Response and Time-Course: To fully characterize the effects of this compound, it is advisable to perform dose-response and time-course experiments.
By following these detailed application notes and protocols, researchers can effectively utilize this compound as a tool to investigate and modulate inflammatory responses in RAW264.7 macrophage-like cells.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The Rexinoids LG100268 and this compound Inhibit Inflammation and Suppress Lung Carcinogenesis in A/J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Evaluation of phenotypic and functional stability of RAW 264.7 cell line through serial passages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: LG101506 Treatment of U937 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
LG101506 is a synthetic rexinoid, a class of compounds that selectively activate Retinoid X Receptors (RXRs). RXRs are nuclear receptors that play a crucial role in regulating gene expression involved in cell growth, differentiation, and apoptosis. In the context of hematological malignancies, rexinoids have been investigated for their potential to induce differentiation and apoptosis in cancer cells. This document provides detailed application notes and protocols for studying the effects of this compound on the human monocytic leukemia cell line, U937. The provided information is based on published research and is intended to guide researchers in designing and conducting experiments to evaluate the biological effects of this compound.
Data Presentation
While specific quantitative data for the effects of this compound on U937 cell viability, apoptosis, and cell cycle are not extensively available in the public domain, the following tables summarize the known qualitative effects and provide representative data for rexinoid compounds in myeloid cells.
Table 1: Effect of this compound on U937 Cell Differentiation
| Parameter | Treatment | Observation | Reference |
| Monocytic Differentiation | This compound | Induces monocytic differentiation of U937 cells. | [1] |
| CD11b Expression | This compound (100-1000 nM) | Increases the expression of the cell surface differentiation marker CD11b. The potency is noted to be less than that of the rexinoid LG100268. | [1] |
| Akt Phosphorylation | This compound | Enhances the phosphorylation of Akt, with effects observed within 1 hour and peaking at 8 hours. | [1] |
| Erk Phosphorylation | This compound | Enhances the phosphorylation of Erk, with the effect peaking at 8 hours. | [1] |
Table 2: Representative Effects of Rexinoids on Myeloid Leukemia Cell Viability
Disclaimer: The following data are representative of rexinoid compounds and may not directly reflect the specific activity of this compound.
| Compound Class | Cell Line | Assay | Endpoint | Result | Reference |
| Rexinoid | Neuroblastoma PDX | Viability Assay | IC50 | ~10-25 µM (for 6-Me-UAB30) | [2] |
| Rexinoid | Myeloid Leukemia | Proliferation Assay | Growth Inhibition | Dose-dependent inhibition of proliferation. | [2] |
Table 3: Representative Effects of Rexinoids on Apoptosis in Myeloid Leukemia Cells
Disclaimer: The following data are representative of rexinoid compounds and may not directly reflect the specific activity of this compound.
| Compound Class | Cell Line | Assay | Observation | Reference |
| Rexinoid | Acute Myeloid Leukemia | Annexin V/PI Staining | Induction of apoptosis, often in combination with other agents like cAMP elevators. | [1] |
| Rexinoid | Chronic Myeloid Leukemia | Annexin V/7-AAD Staining | Increased percentage of apoptotic cells, particularly in combination with imatinib. | [3][4] |
Table 4: Representative Effects of Rexinoids on Cell Cycle in Cancer Cells
Disclaimer: The following data are representative of rexinoid compounds and may not directly reflect the specific activity of this compound.
| Compound Class | Cell Line | Assay | Observation | Reference |
| Rexinoid | Neuroblastoma PDX | Propidium Iodide Staining | G1 phase cell cycle arrest; decrease in the percentage of cells in the S phase. | [2] |
Experimental Protocols
U937 Cell Culture
Materials:
-
U937 cells (ATCC CRL-1593.2)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (10,000 U/mL Penicillin, 10,000 µg/mL Streptomycin)
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Culture U937 cells in RPMI-1640 medium supplemented with 5% heat-inactivated FBS and 1% Penicillin-Streptomycin.[1]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.[1]
-
Subculture the cells every 2-3 days to maintain a cell density between 1 x 10⁵ and 2 x 10⁶ cells/mL.
This compound Treatment
Materials:
-
This compound
-
DMSO (vehicle)
-
U937 cells in culture
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 100 nM to 1000 nM).
-
Add the this compound solution or an equivalent volume of DMSO (vehicle control) to the U937 cell cultures.
-
Incubate the cells for the desired time points (e.g., 1 to 4 days for differentiation studies).
Analysis of Cell Differentiation by Flow Cytometry (CD11b Staining)
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Sodium Azide
-
Anti-CD11b monoclonal antibody (conjugated to a fluorophore, e.g., FITC or PE)
-
Isotype control antibody
-
Flow cytometer
Protocol:
-
After treatment with this compound for 4 days, harvest the U937 cells by centrifugation.[1]
-
Wash the cells with cold PBS.
-
Resuspend the cells in PBS containing 1% BSA and 0.1% sodium azide.
-
Add the anti-CD11b antibody or the isotype control antibody to the cell suspension.
-
Incubate for 30 minutes at 4°C in the dark.[1]
-
Wash the cells twice with PBS/BSA/sodium azide buffer.
-
Resuspend the cells in 100 µL of PBS/BSA/sodium azide.[1]
-
Analyze the cells using a flow cytometer to determine the percentage of CD11b-positive cells and the mean fluorescence intensity.[1]
Analysis of Protein Phosphorylation by Western Blot
Materials:
-
RIPA lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-Erk, anti-total-Erk)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Protocol:
-
Treat U937 cells with this compound for the desired time points (e.g., 1 to 24 hours).[1]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Determine the protein concentration of the lysates using the BCA assay.[1]
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize phosphorylated protein levels to total protein levels.
Cell Viability Assay (MTT Assay - Representative Protocol)
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed U937 cells in a 96-well plate at a density of 5 x 10⁴ cells/well.
-
Treat the cells with various concentrations of this compound for 24-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining - Representative Protocol)
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Protocol:
-
Treat U937 cells with this compound for the desired time.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis (Propidium Iodide Staining - Representative Protocol)
Materials:
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Treat U937 cells with this compound for the desired time.
-
Harvest and wash the cells with cold PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of this compound in U937 cells.
Experimental Workflow: Differentiation Analysis
Caption: Workflow for analyzing U937 cell differentiation.
Experimental Workflow: Western Blot for Protein Phosphorylation
Caption: Workflow for Western blot analysis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Novel Second-Generation Rexinoid Induces Growth Arrest and Reduces Cancer Cell Stemness in Human Neuroblastoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Modulating retinoid-X-receptor alpha (RXRA) expression sensitizes chronic myeloid leukemia cells to imatinib in vitro and reduces disease burden in vivo [frontiersin.org]
- 4. Modulating retinoid-X-receptor alpha (RXRA) expression sensitizes chronic myeloid leukemia cells to imatinib in vitro and reduces disease burden in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of LG101506 for In Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation and use of LG101506, a selective Retinoid X Receptor (RXR) modulator, in in vitro experimental settings. This compound is a valuable tool for investigating RXR-mediated signaling pathways in various biological contexts, including cancer and metabolic diseases. The following sections outline the necessary information for its solubilization, storage, and application in common cell-based assays, ensuring reproducible and reliable experimental outcomes.
Physicochemical Properties and Storage
A clear understanding of the physicochemical properties of this compound is fundamental for its effective use in in vitro studies.
| Property | Value | Source |
| Molecular Formula | C₂₅H₃₄F₂O₃ | Tocris Bioscience |
| Molecular Weight | 420.53 g/mol | Tocris Bioscience |
| Purity | ≥98% (HPLC) | Tocris Bioscience |
| Appearance | Solid | - |
| Storage (Solid) | Store at +4°C | Tocris Bioscience |
| Storage (Stock Solution) | Store at -20°C or -80°C | General laboratory practice |
Preparation of this compound Stock Solutions
Proper preparation of stock solutions is critical to ensure the accuracy of experimental concentrations. Due to its hydrophobic nature, this compound is not readily soluble in aqueous solutions. Therefore, an organic solvent is required for its initial dissolution.
Recommended Solvent: Dimethyl sulfoxide (DMSO) or Ethanol.
Protocol for Preparing a 10 mM Stock Solution:
-
Weighing: Accurately weigh a small amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 ml of a 10 mM stock solution, weigh out 4.2053 mg of this compound.
-
Dissolution: Add the appropriate volume of DMSO or ethanol to the weighed this compound. Using the example above, add 1 ml of DMSO to the 4.2053 mg of this compound.
-
Solubilization: Gently vortex or sonicate the solution until the compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots in tightly sealed vials at -20°C or -80°C for long-term stability.
Important Considerations:
-
The final concentration of the organic solvent in the cell culture medium should be kept to a minimum (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.
-
Always prepare a vehicle control in your experiments, which consists of the same concentration of the solvent used to dissolve this compound in the cell culture medium without the compound.
Experimental Protocols
This compound has been utilized in a variety of in vitro assays to elucidate its biological functions. Below are detailed protocols for two common applications: inhibition of nitric oxide production in RAW 264.7 macrophages and induction of differentiation in U937 leukemia cells.
Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay is used to assess the anti-inflammatory properties of this compound. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce nitric oxide (NO), a pro-inflammatory mediator. The inhibitory effect of this compound on NO production is quantified by measuring the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.
Materials:
-
RAW 264.7 cells
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Griess Reagent System
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range for this compound in this assay is 15.6 nM to 1000 nM.[1] Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control (medium without this compound).
-
LPS Stimulation: To all wells except the negative control (unstimulated cells), add LPS to a final concentration of 1 µg/mL.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Nitrite Measurement:
-
After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution (from the Griess Reagent System) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (from the Griess Reagent System) to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the concentration of nitrite in each sample using a sodium nitrite standard curve. The percentage of NO inhibition can be calculated relative to the LPS-stimulated control.
Induction of Differentiation in U937 Leukemia Cells
This compound can induce the differentiation of monocytic leukemia cells, such as U937, into a more mature macrophage-like phenotype. This differentiation can be assessed by observing morphological changes and by measuring the expression of cell surface markers like CD11b.
Materials:
-
U937 cells
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
FITC-conjugated anti-human CD11b antibody
-
24-well cell culture plates
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed U937 cells in a 24-well plate at a density of 2 x 10⁵ cells/mL in 1 mL of complete medium.
-
Compound Treatment: Add this compound to the desired final concentrations. Effective concentrations for inducing differentiation are typically in the range of 30 nM to 100 nM.[1] Include a vehicle control.
-
Incubation: Incubate the cells for 1 to 4 days at 37°C in a 5% CO₂ incubator.[1]
-
Cell Harvesting and Staining:
-
After the incubation period, gently resuspend the cells and transfer them to microcentrifuge tubes.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells once with 1 mL of cold PBS.
-
Resuspend the cell pellet in 100 µL of flow cytometry staining buffer.
-
Add the FITC-conjugated anti-human CD11b antibody at the manufacturer's recommended concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 1 mL of flow cytometry staining buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in 500 µL of staining buffer.
-
Analyze the cells using a flow cytometer to quantify the percentage of CD11b-positive cells.
-
-
Data Analysis: Compare the percentage of CD11b-positive cells in the this compound-treated samples to the vehicle control. An increase in CD11b expression indicates cellular differentiation.
Visualized Workflows and Pathways
To further clarify the experimental procedures and the mechanism of action of this compound, the following diagrams are provided.
References
Application Notes and Protocols: Western Blot Analysis of p-Akt and p-Erk Following LG101506 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
LG101506 is a rexinoid, a synthetic ligand that selectively activates Retinoid X Receptors (RXRs). RXRs are nuclear receptors that play a crucial role in regulating gene expression involved in various cellular processes, including cell growth, differentiation, and apoptosis. Emerging research indicates that this compound can modulate key signaling pathways, such as the PI3K/Akt and MAPK/Erk pathways, which are often dysregulated in cancer and inflammatory diseases. This document provides a detailed protocol for the analysis of phosphorylated Akt (p-Akt) and phosphorylated Erk (p-Erk) levels in cell culture models following treatment with this compound, using the Western blot technique. Phosphorylation of Akt at Serine 473 and Erk1/2 at Threonine 202/Tyrosine 204 are key indicators of their activation.
Signaling Pathway Overview
This compound, as a rexinoid, influences cellular signaling cascades that can lead to the activation of pro-differentiating pathways. The precise mechanism by which this compound enhances Akt and Erk phosphorylation is a subject of ongoing research, but it is understood to be part of its broader anti-inflammatory and anti-carcinogenic effects. The activation of the PI3K/Akt and MAPK/Erk pathways are central to many cellular processes.
Experimental Data Summary
The following table summarizes the observed effects of this compound on the phosphorylation of Akt and Erk in U937 leukemia cells, as reported in the literature.[1] The data indicates a time-dependent increase in the phosphorylation of both kinases.
| Treatment | Time (hours) | p-Akt (Ser473) Level (Fold Change vs. Control) | p-Erk1/2 (Thr202/Tyr204) Level (Fold Change vs. Control) |
| Vehicle (DMSO) | 8 | 1.0 | 1.0 |
| This compound | 1 | Increased | Slightly Increased |
| This compound | 8 | Further Increased | Peaked Increase |
Note: This table is a qualitative representation based on published Western blot images. For precise quantification, densitometric analysis of Western blot bands is required.
Detailed Experimental Protocols
This section provides a comprehensive protocol for the treatment of cells with this compound and subsequent analysis of p-Akt and p-Erk by Western blot.
Experimental Workflow
Cell Culture and Treatment
-
Cell Line: U937 (human leukemia cell line) is a suitable model.[1]
-
Culture Conditions: Culture U937 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells at a density that will allow for logarithmic growth during the treatment period.
-
Treatment: Treat the cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for various time points (e.g., 1 and 8 hours).
Cell Lysis and Protein Extraction
-
Harvesting: Collect the cells by centrifugation.
-
Washing: Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Resuspend the cell pellet in ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant, containing the soluble protein, to a new pre-chilled microcentrifuge tube.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit, following the manufacturer's instructions.
-
Standard Curve: Use bovine serum albumin (BSA) to generate a standard curve for accurate quantification.
-
Normalization: Based on the concentrations obtained, normalize all samples to the same concentration using lysis buffer.
SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix the normalized protein lysates with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-Akt (Ser473) and p-Erk1/2 (Thr202/Tyr204) diluted in the blocking buffer. The incubation should be carried out overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
Detection and Analysis
-
Chemiluminescence: Apply an enhanced chemiluminescent (ECL) substrate to the membrane according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped of the primary and secondary antibodies and re-probed with antibodies against total Akt, total Erk, and a loading control such as GAPDH or β-actin.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the phosphorylated protein bands to the intensity of the corresponding total protein and/or loading control bands.
Materials and Reagents
| Reagent/Material | Recommended Source/Specification |
| This compound | Commercially available |
| U937 cell line | ATCC or other cell bank |
| Cell culture media and supplements | Gibco, Corning, or equivalent |
| RIPA Lysis Buffer | Commercially available or prepared in-house |
| Protease and Phosphatase Inhibitor Cocktails | Roche, Thermo Fisher Scientific, or equivalent |
| BCA Protein Assay Kit | Thermo Fisher Scientific (Pierce) or equivalent |
| Precast SDS-PAGE Gels | Bio-Rad, Thermo Fisher Scientific, or equivalent |
| PVDF Membrane | Millipore (Immobilon-P) or equivalent |
| Non-fat Dry Milk or BSA | Laboratory grade |
| TBST Buffer Components | Sigma-Aldrich or equivalent |
| Primary Antibodies: | |
| p-Akt (Ser473) | Cell Signaling Technology |
| Total Akt | Cell Signaling Technology |
| p-Erk1/2 (Thr202/Tyr204) | Cell Signaling Technology |
| Total Erk1/2 | Cell Signaling Technology |
| GAPDH or β-actin | Cell Signaling Technology, Santa Cruz Biotechnology |
| HRP-conjugated Secondary Antibodies | Cell Signaling Technology, Jackson ImmunoResearch |
| ECL Substrate | Thermo Fisher Scientific (SuperSignal), Bio-Rad (Clarity) |
References
Troubleshooting & Optimization
LG101506 solubility and stability in DMSO
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and stability of LG101506 in DMSO. Below you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?
A: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of this compound for in vitro studies. Published research consistently uses DMSO as the vehicle for this compound in cell-based assays, with a final concentration in culture medium typically below 0.5% to avoid solvent-induced toxicity.
Q2: Is there a known solubility limit for this compound in DMSO?
Q3: How should I store this compound stock solutions in DMSO?
A: For long-term storage, it is recommended to store this compound stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2] The stability of compounds in DMSO can be compound-specific; therefore, it is best practice to use freshly prepared solutions or to re-qualify stored solutions if there are concerns about degradation.
Q4: What is the stability of this compound in DMSO at room temperature?
A: There is no specific public data on the room temperature stability of this compound in DMSO. As a general guideline, prolonged storage of DMSO stock solutions at room temperature is not recommended due to the potential for degradation and the hygroscopic nature of DMSO, which can lead to the absorption of water and potential precipitation of the compound.
Q5: Can I use this compound dissolved in DMSO for in vivo animal studies?
A: While DMSO is used for in vitro studies, for in vivo applications, alternative solvent formulations are often necessary to avoid toxicity. For instance, in some animal studies, this compound has been administered in a vehicle consisting of ethanol and Neobee oil. The final concentration of DMSO in an in vivo dosing solution should ideally be 2% or lower.[2]
Troubleshooting Guides
Issue: this compound powder is not dissolving in DMSO.
-
Possible Cause 1: Insufficient Solvent Volume. The concentration you are trying to achieve may be above the solubility limit.
-
Solution: Try adding more DMSO in a stepwise manner until the powder fully dissolves. It is advisable to start with a conservative estimate of solubility and adjust as needed.
-
-
Possible Cause 2: Low Temperature. DMSO can solidify at temperatures below 18.5°C (65.3°F).
-
Solution: Gently warm the solution to 37°C for a short period (e.g., 10-15 minutes) and vortex or sonicate to aid dissolution.[3]
-
-
Possible Cause 3: Impurities or Compound Degradation. The quality of the this compound powder may be compromised.
-
Solution: Ensure you are using a high-purity compound from a reputable supplier. If you suspect degradation, it is best to use a fresh vial of the compound.
-
Issue: The this compound solution is cloudy or has precipitates.
-
Possible Cause 1: Supersaturation and Precipitation. The compound may have initially dissolved but then precipitated out of the solution.
-
Solution: Try the gentle warming and vortexing/sonication method described above. If precipitation persists, the solution is likely supersaturated, and you will need to either increase the solvent volume or accept a lower stock concentration.
-
-
Possible Cause 2: Water Contamination. DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of hydrophobic compounds.
-
Solution: Use anhydrous DMSO and handle it in a low-humidity environment. Keep the DMSO container tightly sealed when not in use.
-
-
Possible Cause 3: Precipitation upon Dilution. When diluting the DMSO stock solution into an aqueous buffer or cell culture medium, the compound may precipitate.
-
Solution: Perform serial dilutions. Instead of a single large dilution, dilute the stock solution in smaller steps. Ensure rapid mixing upon addition to the aqueous solution. The final concentration of DMSO in the aqueous solution should be kept as low as possible.
-
Data Presentation
As specific quantitative data for this compound solubility and stability in DMSO is not publicly available, the following tables provide a template for how you can record your own experimental findings.
Table 1: Experimentally Determined Solubility of this compound in DMSO
| Parameter | Value | Units | Notes |
| Maximum Solubility at RT | User Determined | mg/mL | Determined by visual inspection for particulates. |
| Maximum Solubility at 37°C | User Determined | mg/mL | Determined after gentle warming. |
| Molar Concentration | User Calculated | mM | Based on the molecular weight of this compound. |
Table 2: Stability of this compound in DMSO Stock Solution (e.g., 10 mM)
| Storage Condition | Time Point | Purity (%) | Observations |
| Room Temperature | 24 hours | User Determined | e.g., No visible precipitation. |
| Room Temperature | 1 week | User Determined | |
| 4°C | 1 week | User Determined | |
| 4°C | 1 month | User Determined | |
| -20°C | 1 month | User Determined | |
| -20°C (after 3 freeze-thaw cycles) | 1 month | User Determined | |
| -80°C | 3 months | User Determined |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipette
Procedure:
-
Calculate the required mass of this compound. The molecular weight of this compound is required for this calculation.
-
Weigh the this compound powder accurately using an analytical balance and place it in a sterile vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, gently warm the solution to 37°C for 10-15 minutes and vortex again. A brief sonication can also be applied.
-
Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots at -20°C or -80°C.
Visualizations
Caption: Experimental workflow for preparing and using this compound in cell-based assays.
Caption: Simplified signaling pathway of this compound.
References
Potential off-target effects of LG101506
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of LG101506. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective and orally active modulator of the Retinoid X Receptor (RXR).[1] It binds with high affinity to RXRα, which is a nuclear receptor that forms heterodimers with many other nuclear receptors to regulate gene transcription. These partners include Peroxisome Proliferator-Activated Receptors (PPARs), Retinoic Acid Receptors (RARs), and Liver X Receptors (LXRs).
Q2: Was this compound designed to avoid specific off-target effects?
Yes, this compound was specifically synthesized to overcome the undesirable side effects commonly associated with other rexinoids, such as bexarotene.[2][3][4] These side effects, including hypertriglyceridemia and hypothyroidism, are often caused by the activation of RAR or LXR pathways.[2][3]
Q3: Is there evidence of this compound activating other nuclear receptors like RAR or LXR?
Studies have shown that this compound is highly selective for RXR and does not activate RAR-α, LXR-α, or LXR-β.[5] This selectivity is a key feature of its design, aiming to provide a better safety profile. Preclinical studies in rats have confirmed that this compound does not lead to an elevation in triglycerides or suppression of the thyroid hormone axis, which are known consequences of LXR and RAR activation, respectively.[2][3]
Q4: I am observing anti-inflammatory effects in my cell-based assays. Is this an expected off-target effect?
The potent anti-inflammatory properties of this compound are considered a downstream consequence of its on-target RXR modulation, rather than a direct off-target effect. In macrophage-like RAW264.7 cells, this compound has been shown to suppress the production of nitric oxide (NO) and inflammatory cytokines and chemokines such as IL-6, IL-1β, CXCL2, and CSF3.[3][4] It also reduces the expression of COX-2, a key enzyme in inflammation.[1]
Q5: My experimental results show modulation of the PPARγ pathway. Is this an off-target interaction?
This is an expected on-target, albeit indirect, effect. This compound induces a specific conformation in RXR that leads to the selective activation of PPARγ when they form an RXR/PPARγ heterodimer.[5] This is a well-documented part of its mechanism, particularly relevant to its initial development for type 2 diabetes.[2]
Q6: Are there any known off-target kinase or GPCR interactions for this compound?
Based on the currently available public data, there is no published evidence from broad screening panels (e.g., kinase or GPCR panels) that details the activity of this compound against a wide range of off-target proteins. The existing literature primarily focuses on its selectivity within the nuclear receptor family.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected changes in lipid metabolism in vitro/in vivo. | While this compound is designed to avoid LXR-mediated effects on triglycerides, high concentrations or specific experimental systems could potentially lead to unforeseen outcomes. | Verify the concentration of this compound used. Compare results with a less selective rexinoid known to cause hyperlipidemia as a positive control. Assess the expression levels of LXR and its target genes in your model system. |
| Alterations in thyroid hormone-related gene expression. | This compound is designed to not suppress the thyroid hormone axis. Any observed effect could be specific to the experimental model or indicate a novel, uncharacterized pathway. | Confirm the findings with multiple downstream markers of thyroid hormone signaling. Ensure that the observed effects are dose-dependent. Compare with a positive control that is known to interfere with the thyroid axis. |
| Cell differentiation observed in unexpected cell lines. | This compound has been shown to induce differentiation in U937 leukemia cells.[1] This is likely an on-target effect mediated by RXR's role in cellular differentiation. | Characterize the differentiation markers to understand the lineage. Investigate the expression of RXR and its potential heterodimer partners in your cell line to determine the likely signaling pathway. |
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the on-target and downstream effects of this compound.
Table 1: Binding Affinity and Potency of this compound
| Target | Assay Type | Value | Reference |
| RXRα | Binding Affinity (Ki) | 2.7 nM | [1] |
| RXR/PPARγ heterodimer | Functional Activation (EC50) | 3.1 nM | [1] |
Table 2: Concentration-Dependent Effects of this compound in RAW264.7 Cells
| Effect | Concentration Range | Reference |
| Blockade of Nitric Oxide (NO) Production | 15.6 - 1000 nM | [1] |
| Inhibition of Inflammatory Pathways | 100 - 1000 nM | [1] |
Experimental Protocols
Protocol 1: Nitric Oxide (NO) Production Assay in RAW264.7 Macrophages
This protocol is based on the methodology described in the literature to assess the anti-inflammatory effects of this compound.[2]
-
Cell Culture: Culture RAW264.7 cells in appropriate media until they reach the desired confluence.
-
Plating: Seed the cells in a multi-well plate at a suitable density and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 15 nM to 1000 nM) or vehicle control for 1 hour.
-
Stimulation: Induce an inflammatory response by adding 1 ng/mL of lipopolysaccharide (LPS) to the media.
-
Incubation: Incubate the cells for 24 hours.
-
Measurement of NO: Collect the cell culture supernatant. Measure the amount of nitrite, a stable product of NO, using the Griess reaction.
-
Data Analysis: Compare the nitrite levels in the this compound-treated wells to the LPS-stimulated control wells to determine the extent of inhibition.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Selectivity profile of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. The Rexinoids LG100268 and this compound Inhibit Inflammation and Suppress Lung Carcinogenesis in A/J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: In Vivo Applications of LG101506
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential side effects of LG101506 in in vivo experiments. The information is presented in a question-and-answer format for easy reference.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a synthetic agonist of the Retinoid X Receptor (RXR). It was specifically developed to offer a safer alternative to other rexinoids by minimizing undesirable side effects.[1][2][3] Its primary mechanism involves binding to RXR and forming a heterodimer with other nuclear receptors, most notably the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), to regulate gene transcription. This selective activation of the RXR/PPARγ pathway is key to its therapeutic effects.
Q2: What are the known benefits of this compound's selectivity?
A2: this compound was designed to avoid the common side effects associated with other rexinoids, such as hypertriglyceridemia (high triglycerides) and hypothyroidism (underactive thyroid).[4] Studies in Sprague-Dawley rats have shown that this compound does not elevate triglycerides or suppress the thyroid hormone axis. This improved safety profile makes it a more targeted agent for research and potential therapeutic development.
Q3: What are the potential side effects of this compound, even with its improved safety profile?
A3: While this compound has a favorable safety profile, as a PPARγ activator, it may still be associated with side effects common to this class of drugs. These can include dose-dependent weight gain and fluid retention.[5][6] Researchers should carefully monitor for these effects during in vivo studies.
Troubleshooting Guide for In Vivo Experiments
This guide addresses specific issues that may arise during in vivo studies with this compound.
Issue 1: Unexpected Animal Weight Gain or Edema
-
Question: My study animals are exhibiting significant weight gain and/or signs of edema (swelling). What could be the cause and how can I manage it?
-
Answer:
-
Potential Cause: Weight gain and edema are known side effects of PPARγ activation, primarily due to fluid retention.[5][6] This is often a dose-dependent effect.
-
Troubleshooting Steps:
-
Dose Adjustment: If not central to the experimental question, consider reducing the dose of this compound. A dose-response study can help identify the optimal therapeutic window with minimal side effects.
-
Monitor Fluid Intake and Urine Output: Quantifying water consumption and urine production can confirm fluid retention.
-
Clinical Monitoring: Regularly check for pitting edema, particularly in the limbs and ventral areas.
-
Consider Diuretics: In some research contexts, co-administration with a diuretic may be considered to manage fluid retention, though this could introduce confounding variables.
-
-
Issue 2: Inconsistent or Lack of Efficacy
-
Question: I am not observing the expected biological effects of this compound in my animal model. What are the possible reasons?
-
Answer:
-
Potential Causes: This could be due to issues with drug formulation, administration, dosage, or the specific animal model.
-
Troubleshooting Steps:
-
Verify Formulation: this compound is a lipophilic molecule and may require a specific vehicle for proper solubilization and bioavailability. Ensure the compound is fully dissolved and stable in the chosen vehicle. For oral gavage, suspension in a vehicle like corn oil is a common practice.[7][8]
-
Confirm Administration Accuracy: For oral gavage, ensure proper technique to avoid accidental administration into the lungs. For dietary administration, monitor food intake to ensure consistent dosing.
-
Dose Escalation: The initial dose may be too low for the specific model or endpoint being studied. A dose-escalation study may be necessary to determine the effective dose.
-
Pharmacokinetic Analysis: If possible, measure plasma concentrations of this compound to confirm adequate absorption and exposure.
-
-
Issue 3: Formulation and Administration Challenges
-
Question: I am having difficulty preparing a stable formulation of this compound for oral administration. What are some best practices?
-
Answer:
-
Potential Cause: As a poorly water-soluble compound, this compound can be challenging to formulate.
-
Troubleshooting Steps:
-
Vehicle Selection: Common vehicles for oral administration of lipophilic compounds in rodents include corn oil, peanut oil, or specialized formulation excipients.
-
Solubilization Aids: The use of co-solvents or surfactants may be necessary to achieve a stable solution or suspension.
-
Preparation Technique: Sonication or gentle heating may aid in dissolving the compound. Always ensure the final formulation is homogenous before each administration.
-
Dietary Admixture: For chronic studies, incorporating this compound into the animal diet can be an effective and less stressful method of administration.[1] Ensure the compound is evenly mixed into the feed to provide consistent dosing.
-
-
Quantitative Data Summary
The following tables summarize available quantitative data for this compound to aid in experimental design.
Table 1: In Vivo Efficacy of this compound in a Lung Carcinogenesis Model
| Animal Model | Dose | Administration Route | Duration | Key Findings | Reference |
| A/J Mice | 40 mg/kg diet | Dietary | 16 weeks | Markedly reduced tumor number, size, and total tumor burden. | [1][2] |
Table 2: Side Effect Profile of this compound in Preclinical Models
| Animal Model | Dose | Duration | Observed Side Effects | Reference |
| Sprague-Dawley Rats | Not specified | Not specified | Did not elevate triglycerides or suppress the thyroid hormone axis. | |
| A/J Mice | 40 mg/kg diet | 16 weeks | Specific side effect data not detailed, but designed to avoid common rexinoid toxicities. | [1][2] |
Experimental Protocols
Protocol 1: Chronic Administration of this compound via Dietary Admixture in Mice
-
Objective: To assess the long-term efficacy and tolerability of this compound in a mouse model.
-
Methodology:
-
Dose Calculation: Determine the target dose in mg/kg/day. Based on the average daily food consumption of the mouse strain, calculate the required concentration of this compound in the diet (mg of compound per kg of feed).
-
Diet Preparation:
-
Thoroughly mix the calculated amount of this compound with a small portion of the powdered diet to create a pre-mix.
-
Gradually add the pre-mix to the remaining bulk of the powdered diet and mix until a homogenous distribution is achieved.
-
The diet can then be provided ad libitum.
-
-
Monitoring:
-
Measure food consumption daily or weekly to monitor the actual dose received by the animals.
-
Monitor animal body weight regularly (e.g., twice weekly).
-
Observe animals for any clinical signs of toxicity.
-
-
-
Reference: This protocol is adapted from the methodology described for A/J mice.[1][2]
Visualizations
Below are diagrams illustrating key pathways and workflows relevant to this compound research.
Caption: Signaling pathway of this compound.
Caption: General experimental workflow for in vivo studies with this compound.
Caption: Troubleshooting decision tree for common issues with this compound.
References
- 1. The Rexinoids LG100268 and this compound Inhibit Inflammation and Suppress Lung Carcinogenesis in A/J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Rexinoids LG100268 and this compound Inhibit Inflammation and Suppress Lung Carcinogenesis in A/J Mice [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Effect of PPARα, PPARδ, PPARγ, and PPARpan Agonists on Body Weight, Body Mass, and Serum Lipid Profiles in Diet-Induced Obese AKR/J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PPARγ agonist-induced fluid retention depends on αENaC expression in connecting tubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diet gel-based oral drug delivery system for controlled dosing of small molecules for microglia depletion and inducible Cre recombination in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nal.usda.gov [nal.usda.gov]
Optimizing LG101506 Concentration for Cell-Based Assays: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing LG101506 in cell-based assays. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic, high-affinity ligand for the Retinoid X Receptors (RXRs).[1] It is classified as a rexinoid. Its primary mechanism of action involves binding to RXRs, which are master regulators of gene expression.[2] RXRs form heterodimers with various other nuclear receptors, including Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptors (LXRs), and Farnesoid X Receptor (FXR).[2] this compound binding to RXR induces a specific receptor conformation that selectively activates PPARγ.[1] Notably, it does not activate Retinoic Acid Receptor-alpha (RAR-α), LXR-α, or LXR-β.[1] This selective action allows for the targeted modulation of pathways involved in metabolism, inflammation, and cell differentiation.
Q2: In which cell lines has this compound been shown to be effective?
This compound has demonstrated activity in various cell lines, including:
-
RAW264.7: A murine macrophage-like cell line used to study inflammation.[1]
-
U937: A human leukemia cell line used to investigate cellular differentiation.[1]
The suitability of this compound for other cell lines should be determined empirically, starting with a broad concentration range.
Q3: What is a typical starting concentration range for this compound in a new cell-based assay?
Based on published data, a sensible starting concentration range for this compound is between 10 nM and 1000 nM.[1] For anti-inflammatory assays in RAW264.7 cells, effective concentrations have been reported in the 100 nM to 1000 nM range.[1] For differentiation assays in U937 cells, similar concentrations have been utilized.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q4: How should I prepare and store this compound?
For in vitro experiments, this compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to ensure the final concentration of the solvent in the cell culture medium is non-toxic to the cells, generally below 0.1%. Stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound | Suboptimal Concentration: The concentration of this compound may be too low. | Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 10 µM). |
| Cell Line Insensitivity: The cell line may not express sufficient levels of RXR or its heterodimeric partners. | Verify the expression of RXR and relevant partner receptors (e.g., PPARγ) in your cell line via qPCR or Western blot. Consider using a positive control cell line known to be responsive. | |
| Incorrect Assay Conditions: The incubation time may be too short, or the assay may not be sensitive enough to detect the expected change. | Optimize the incubation time based on the specific endpoint being measured. For transcriptional changes, 18-24 hours is a common starting point.[3] Ensure your assay has been validated and is sufficiently sensitive. | |
| Compound Degradation: The this compound stock solution may have degraded. | Prepare a fresh stock solution from a new vial of the compound. | |
| High background or off-target effects | High Concentration of this compound: The concentration used may be too high, leading to non-specific effects. | Lower the concentration of this compound. Refer to your dose-response curve to select a concentration that provides a specific effect with minimal toxicity. |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high. | Ensure the final solvent concentration is at a non-toxic level for your cells (typically ≤ 0.1%).[4] Include a vehicle-only control in your experiments. | |
| Inconsistent results between experiments | Variability in Cell Culture: Cell passage number, confluency, and overall health can impact experimental outcomes. | Use cells within a consistent and low passage number range. Seed cells at a consistent density and ensure they are in the logarithmic growth phase at the time of treatment. |
| Inconsistent Compound Dosing: Errors in the preparation or dilution of the this compound stock solution. | Prepare fresh dilutions for each experiment from a well-characterized stock solution. Use calibrated pipettes for accurate dispensing. |
Data Presentation
Table 1: Effect of this compound on Inflammatory Cytokine mRNA Expression in LPS-stimulated RAW264.7 Cells
| Cytokine | This compound Concentration (nM) | % Decrease in mRNA Expression (compared to LPS-stimulated control) |
| CSF3 | 100 - 1000 | ~60%[1] |
| IL1β | 100 - 1000 | ~25%[1] |
| IL6 | 100 - 1000 | ~50%[1] |
| CXCL2 | 100 - 1000 | 30% - 50%[1] |
Table 2: Effect of this compound on Nitric Oxide (NO) Production in LPS-stimulated RAW264.7 Cells
| This compound Concentration (nM) | Observation |
| 15 - 1000 | Dose-dependent inhibition of NO production.[1] |
Experimental Protocols
Protocol 1: Determination of IC50 for Inhibition of Nitric Oxide Production
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound for nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 cells using the Griess assay.
Materials:
-
RAW264.7 cells
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
DMSO
-
Lipopolysaccharide (LPS)
-
96-well cell culture plates
-
Griess Reagent System
-
Sodium nitrite standard
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series of this compound in culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Also, prepare a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Cell Treatment: Pre-treat the cells by adding 50 µL of the this compound dilutions or vehicle control to the appropriate wells. Incubate for 1 hour.
-
Stimulation: Add 50 µL of LPS solution to each well to a final concentration of 1 ng/mL. Include wells with cells and medium only (unstimulated control).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Griess Assay:
-
Prepare a sodium nitrite standard curve (0-100 µM) in culture medium.
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (culture medium) from all readings.
-
Calculate the nitrite concentration in each sample using the sodium nitrite standard curve.
-
Normalize the data by setting the LPS-only treated cells as 100% and the unstimulated cells as 0%.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.[5][6]
-
Protocol 2: Analysis of Gene Expression by Quantitative PCR (qPCR)
This protocol outlines the steps to measure changes in target gene expression in response to this compound treatment.
Materials:
-
Cells treated with this compound as described in Protocol 1 (or other desired treatment conditions).
-
PBS (phosphate-buffered saline)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix with SYBR Green
-
Primers for target genes (e.g., Il6, Nos2) and a housekeeping gene (e.g., Actb, Gapdh)
-
qPCR instrument
Procedure:
-
Cell Lysis and RNA Extraction:
-
After treatment, aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Lyse the cells directly in the well and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity (A260/A280 ratio).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit following the manufacturer's protocol.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target and housekeeping genes, and SYBR Green master mix.
-
Run the qPCR program on a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method. Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt). Then, normalize the ΔCt of the treated sample to the ΔCt of the control sample (ΔΔCt).
-
The fold change in gene expression is calculated as 2^(-ΔΔCt).
-
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: Workflow for determining the IC50 of this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. cog133.com [cog133.com]
- 3. Cell-Based Bioassay to Screen Environmental Chemicals and Human Serum for Total Glucocorticogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HeLa TI cell-based assay as a new approach to screen for chemicals able to reactivate the expression of epigenetically silenced genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
Troubleshooting inconsistent results with LG101506
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using LG101506 in their experiments. Our goal is to help you achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a rexinoid that acts as a selective agonist for the Retinoid X Receptor (RXR). Upon binding, it induces a specific receptor conformation that leads to the selective activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ). Notably, this compound does not activate Retinoic Acid Receptor-alpha (RAR-α), Liver X Receptor-alpha (LXR-α), or LXR-β. This selective action allows it to exert anti-inflammatory effects.
Q2: What are the known downstream effects of this compound treatment in cell culture?
A2: In macrophage-like cell lines such as RAW264.7, this compound has been shown to suppress inflammatory responses. Specifically, it inhibits the production of nitric oxide (NO) and downregulates the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Furthermore, it reduces the mRNA levels of various inflammatory cytokines and chemokines, including Interleukin-6 (IL-6), Interleukin-1 beta (IL-1β), C-X-C Motif Chemokine Ligand 2 (CXCL2), and Colony-Stimulating Factor 3 (CSF3).[1][2]
Q3: What are some potential reasons for observing inconsistent results with this compound?
A3: Inconsistent results with this compound can arise from several factors, including:
-
Compound Stability and Handling: Improper storage or repeated freeze-thaw cycles of this compound stock solutions can lead to degradation of the compound.
-
Solvent and Vehicle Effects: The choice of solvent and the final concentration of the vehicle in your experimental setup can impact cell viability and pathway activation, potentially masking or altering the effects of this compound.
-
Cell Culture Conditions: Variations in cell passage number, confluency, and serum concentration in the media can all contribute to variability in experimental outcomes.
-
Off-Target Effects: Like many small molecules, this compound could potentially have off-target effects that may vary between different cell types or experimental conditions.[3][4]
Troubleshooting Guides
Issue 1: Reduced or No Inhibitory Effect on Inflammatory Markers
If you are not observing the expected suppression of inflammatory markers (e.g., NO, IL-6, TNF-α) after this compound treatment, consider the following troubleshooting steps:
| Potential Cause | Recommended Solution |
| Degraded this compound | Prepare fresh stock solutions of this compound from a new aliquot. Avoid repeated freeze-thaw cycles. Store stock solutions at -80°C and working solutions at -20°C for short-term use. |
| Sub-optimal Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. Concentrations ranging from 15 nM to 1000 nM have been used in RAW264.7 cells.[1] |
| Inappropriate Vehicle Control | Ensure your vehicle control (e.g., DMSO) is at the same final concentration as in your this compound-treated samples. High concentrations of some solvents can be toxic to cells or induce their own cellular effects. |
| Cell Line Variability | Use cells with a consistent and low passage number. Ensure cells are healthy and at a consistent confluency at the time of treatment. |
Issue 2: High Variability Between Replicates
High variability between experimental replicates can obscure the true effect of this compound. The following table outlines potential sources of variability and how to address them:
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a uniform single-cell suspension before seeding. Use a calibrated pipette and mix the cell suspension between seeding replicates. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates for experimental samples, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| Inconsistent Treatment Application | Add this compound or vehicle to each well in the same manner and at the same final volume. Ensure rapid and thorough mixing after addition. |
| Variability in Assay Performance | Follow assay protocols precisely. For assays like qPCR, ensure high-quality RNA extraction and consistent reverse transcription and amplification efficiencies. |
Experimental Protocols
Inhibition of Nitric Oxide Production in RAW264.7 Macrophages
This protocol is adapted from studies investigating the anti-inflammatory properties of this compound.[1]
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.
-
Pre-treatment: One hour prior to stimulation, treat the cells with varying concentrations of this compound (e.g., 15 nM to 1000 nM) or a vehicle control.
-
Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to a final concentration of 1 ng/mL.
-
Incubation: Incubate the cells for 24 hours.
-
Nitric Oxide Measurement: Measure the accumulation of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reaction.
-
Data Analysis: Compare the nitrite concentrations in the this compound-treated wells to the LPS-stimulated control wells.
Quantitative Data Summary
The following table summarizes the dose-dependent inhibitory effects of this compound on cytokine mRNA expression in LPS-stimulated RAW264.7 cells. Data is presented as the percentage decrease in mRNA levels compared to LPS-stimulated controls.[1]
| Concentration of this compound | % Decrease in CSF3 mRNA | % Decrease in IL-1β mRNA | % Decrease in IL-6 mRNA |
| 100 nM | ~60% | ~25% | ~50% |
| 1000 nM | ~60% | ~25% | ~50% |
Visualizations
Signaling Pathway of this compound
Caption: Simplified signaling pathway of this compound.
Experimental Workflow for Assessing Anti-inflammatory Effects
Caption: Workflow for analyzing the anti-inflammatory effects of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The Rexinoids LG100268 and this compound Inhibit Inflammation and Suppress Lung Carcinogenesis in A/J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
LG101506 cytotoxicity in different cell lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the retinoid X receptor (RXR) modulator, LG101506.
Introduction
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is a selective ligand for the retinoid X receptors (RXRs).[1] RXRs are nuclear receptors that form heterodimers with other nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs) and retinoic acid receptors (RARs), to regulate gene transcription.[1][3] This regulation controls various cellular processes, including cell growth, differentiation, and apoptosis.[1] this compound selectively activates the RXR:PPARγ heterodimer.[4]
Q2: Are there any published IC50 values for this compound in cancer cell lines?
A2: As of the latest literature review, specific IC50 values for the cytotoxicity of this compound in common cancer cell lines (e.g., A549, MCF-7, HeLa, WiDr) have not been extensively published. However, the compound has been shown to induce differentiation in U937 leukemia cells and inhibit the production of nitric oxide in RAW264.7 macrophage-like cells, indicating its biological activity.[1] Researchers are encouraged to determine the IC50 values empirically in their cell lines of interest using the protocols provided in this guide.
Q3: How can I determine the optimal concentration range of this compound for my experiments?
A3: It is recommended to perform a dose-response experiment starting with a wide range of concentrations (e.g., from nanomolar to micromolar). Based on the literature for other rexinoids and the observed effects of this compound on cell differentiation and inflammation, a starting range of 10 nM to 100 µM is advisable.[1] Subsequent experiments can then narrow down the concentration range around the estimated IC50 value.
Q4: How can I differentiate between apoptosis and necrosis induced by this compound?
A4: Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is a standard method to distinguish between apoptotic and necrotic cells. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes, which is characteristic of late apoptosis and necrosis.
Data Presentation
While specific cytotoxicity data is limited, the following table summarizes the known biological effects of this compound in different cell lines based on available literature.
| Cell Line | Assay | Effect | Concentration Range | Reference |
| U937 (Leukemia) | Differentiation Assay (CD11b expression) | Induction of monocytic differentiation | 100 - 1000 nM | [1] |
| RAW264.7 (Macrophage-like) | Nitric Oxide (NO) Production Assay | Inhibition of LPS-induced NO production | 15.6 - 1000 nM | [5] |
| RAW264.7 (Macrophage-like) | qPCR | Inhibition of LPS-induced inflammatory cytokine expression (CSF3, IL1β, IL6, CXCL2) | 100 - 1000 nM | [1] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is designed to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
This compound
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This protocol allows for the quantification of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired time.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS and resuspend them in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in IC50 values between experiments | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension before seeding. Use a multichannel pipette for consistency. |
| Fluctuation in incubation times. | Standardize all incubation times precisely. | |
| Contamination of cell culture. | Regularly check for and discard any contaminated cultures. | |
| No cytotoxic effect observed | This compound concentration is too low. | Increase the concentration range of this compound. |
| The cell line is resistant to this compound-induced cytotoxicity. | Consider using a different cell line or a combination therapy approach. | |
| Insufficient incubation time. | Increase the duration of exposure to this compound. | |
| Difficulty in distinguishing apoptotic from necrotic cells | Improper compensation settings on the flow cytometer. | Use single-stained controls (Annexin V only and PI only) to set proper compensation. |
| Delayed analysis after staining. | Analyze the samples as soon as possible after staining, as prolonged incubation can lead to secondary necrosis. |
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Simplified Retinoid X Receptor (RXR) signaling pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The Rexinoids LG100268 and this compound Inhibit Inflammation and Suppress Lung Carcinogenesis in A/J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Retinoid X Receptors and Their Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of Retinoid X Receptor Modulators for the Treatment of the Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: LG101506 Compound
This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of the LG101506 compound. Adherence to these guidelines is crucial for ensuring the compound's integrity and for the safety of laboratory personnel.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid this compound compound?
A: Proper storage of the solid compound is critical to maintain its stability. For short-term storage (days to weeks), it is recommended to keep the compound in a dry, dark environment at 0-4°C. For long-term storage (months to years), the compound should be stored at -20°C under the same dry and dark conditions.
Q2: What is the recommended procedure for preparing a stock solution of this compound?
A: To prepare a stock solution, it is advised to use either dimethyl sulfoxide (DMSO) or ethanol. Ensure the chosen solvent is anhydrous to prevent hydrolysis of the compound. It is important to note that for cellular assays, the final concentration of DMSO should be kept low, typically below 0.5%, as it can be toxic to cells at higher concentrations.
Q3: How stable is this compound in solution, and how should I store the stock solution?
A: It is highly recommended to use this compound solutions fresh on the same day they are prepared. If storage is unavoidable, aliquot the stock solution into single-use vials and store them at -20°C for a very limited time. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound. One supplier explicitly advises against the long-term storage of solutions.
Q4: I am having trouble dissolving this compound. What can I do?
A: If you encounter solubility issues, gentle warming of the solution or sonication can help facilitate the dissolution of the compound. However, be cautious with warming as excessive heat can potentially degrade the compound. Always visually inspect the solution to ensure there are no visible precipitates before use.
Q5: What are the primary safety concerns when handling this compound powder?
A: this compound is a potent compound, and the primary risk is associated with the inhalation of the powder. Therefore, it is crucial to handle the solid compound within a certified chemical fume hood or a ventilated balance safety enclosure. Once the compound is in solution, the risk of inhalation is significantly reduced.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Compound degradation due to improper storage. | Ensure the solid compound is stored at the correct temperature and protected from light. Prepare fresh solutions for each experiment. |
| Inaccurate concentration of the stock solution. | Verify the accuracy of your weighing and dilution calculations. Use a calibrated balance. | |
| Precipitate forms in the stock solution upon storage | Poor solubility or compound instability. | Try gentle warming or sonication to redissolve the precipitate. If the issue persists, prepare a fresh, lower concentration stock solution. |
| Low cellular activity observed | Low final concentration of the active compound due to poor solubility in the assay medium. | Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your cell culture and does not cause precipitation of this compound. |
| Cellular toxicity from the solvent. | Keep the final concentration of the solvent in your cell-based assays as low as possible (e.g., <0.5% for DMSO). |
Quantitative Data Summary
Storage Conditions for Solid this compound
| Duration | Temperature | Additional Requirements |
| Short-term (days to weeks) | 0 - 4°C | Dry and dark |
| Long-term (months to years) | -20°C | Dry and dark |
Solubility of this compound
| Solvent | Concentration |
| DMSO | ≥ 21 mg/mL (≥ 50 mM) |
| Ethanol | ≥ 21 mg/mL (≥ 50 mM) |
Experimental Protocols
Protocol for Reconstituting this compound
-
Equilibrate the vial containing the solid this compound compound to room temperature before opening to prevent moisture condensation.
-
Handle the solid powder inside a chemical fume hood or other suitable ventilated enclosure.
-
Carefully weigh the desired amount of the compound using a calibrated analytical balance.
-
Add the appropriate volume of anhydrous DMSO or ethanol to the solid to achieve the desired stock solution concentration.
-
Vortex the solution until the compound is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
Visualizations
Caption: Workflow for the proper storage and handling of this compound compound.
Caption: Decision tree for troubleshooting solubility problems with this compound.
Technical Support Center: Overcoming Resistance to LG101506 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the rexinoid LG101506.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during your research.
Issue 1: Higher than Expected IC50 Value for this compound in a Sensitive Cell Line
You observe that the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line expected to be sensitive is significantly higher than anticipated.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Compound Solubility/Stability Issues | This compound is a hydrophobic molecule. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before preparing serial dilutions in culture media. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles. Visually inspect for precipitation. |
| Cell Seeding Density | Inconsistent or high cell seeding density can affect drug efficacy. Optimize seeding density to ensure cells are in the logarithmic growth phase during treatment. |
| Incorrect Drug Concentration | Verify the calculations for your serial dilutions and ensure accurate pipetting. |
| Cell Line Integrity | Confirm the identity of your cell line via short tandem repeat (STR) profiling. Ensure the cell line is free from mycoplasma contamination. |
Issue 2: High Variability Between Experimental Replicates
Your replicate wells or plates for the same experimental condition show significant differences in cell viability or other readouts.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding. After seeding, gently agitate the plate in a cross pattern to ensure even cell distribution. Avoid letting plates sit for extended periods before incubation. |
| Edge Effects | Evaporation from wells on the plate's perimeter can concentrate media components and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media without cells. |
| Inconsistent Incubation | Ensure consistent temperature and CO2 levels in your incubator. Avoid placing plates in areas with significant temperature fluctuations. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes of cells, media, and drug solutions. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective retinoid X receptor (RXR) agonist. It binds to RXRs, which are nuclear receptors that form heterodimers with other nuclear receptors, such as retinoic acid receptors (RARs), peroxisome proliferator-activated receptors (PPARs), and liver X receptors (LXRs). Upon ligand binding, these heterodimers regulate the transcription of target genes involved in cell differentiation, proliferation, and apoptosis.
Q2: What are the potential mechanisms of acquired resistance to this compound?
While specific resistance mechanisms to this compound are not extensively documented, resistance to rexinoids, in general, can arise from several alterations:
-
Alterations in the RXR Signaling Pathway:
-
Downregulation or mutation of RXRα: Reduced expression or mutations in the RXRα protein can impair drug binding and signaling.
-
Altered subcellular localization of RXRα: Sequestration of RXRα in the cytoplasm can prevent it from reaching its nuclear targets.
-
Imbalance in RXR/RAR ratio: The relative levels of RXR and its heterodimerization partner RAR can influence the cellular response to rexinoids.
-
Changes in corepressor/coactivator recruitment: Alterations in the expression or function of corepressors (e.g., NCoR, SMRT) and coactivators can modulate the transcriptional activity of RXR heterodimers.
-
-
Increased Drug Efflux:
-
Upregulation of ABC transporters: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration.
-
-
Activation of Bypass Signaling Pathways:
-
Cancer cells may activate alternative survival pathways to circumvent the effects of RXR-mediated signaling.
-
Quantitative Data
Please note: Specific IC50 values for this compound are not widely available in the public domain. The following tables provide illustrative IC50 values for bexarotene, another RXR agonist, in various cancer cell lines to serve as a reference for experimental design. Researchers should determine the IC50 of this compound empirically in their specific cell lines of interest.
Table 1: Illustrative IC50 Values of Bexarotene in Sensitive Cancer Cell Lines
| Cell Line | Cancer Type | Illustrative IC50 (µM) |
| SIG-M5 | Acute Myeloid Leukemia | 0.02 |
| MV-4-11 | Leukemia | 0.44 |
| OCI-AML5 | Acute Myeloid Leukemia | 0.56 |
| OCUB-M | Breast Cancer | 0.90 |
| EKVX | Lung Adenocarcinoma | 0.93 |
Table 2: Hypothetical IC50 Values in a Generated this compound-Resistant Cell Line
| Cell Line | Condition | Hypothetical IC50 of this compound (µM) | Fold Resistance |
| MCF-7 | Parental (Sensitive) | 1.5 | - |
| MCF-7/LG-R | This compound Resistant | 15.0 | 10 |
Experimental Protocols
Protocol 1: Generation of an this compound-Resistant Cancer Cell Line
This protocol describes a method for generating a cancer cell line with acquired resistance to this compound through continuous, dose-escalating exposure.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture flasks, plates, and consumables
-
Hemocytometer or automated cell counter
Procedure:
-
Determine the initial IC50 of this compound: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the baseline IC50 of this compound in the parental cell line.
-
Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Monitor and Passage: Monitor the cells for signs of recovery and proliferation. Once the cells resume a normal growth rate, passage them and increase the concentration of this compound by a factor of 1.5 to 2.
-
Dose Escalation: Repeat step 3, gradually increasing the concentration of this compound with each passage. If widespread cell death occurs, reduce the concentration to the previous tolerated level and allow the cells to recover before attempting to increase the dose again.
-
Characterize Resistance: Periodically (e.g., every 5-10 passages), determine the IC50 of this compound in the treated cell population. A significant increase in the IC50 (e.g., >5-fold) indicates the development of resistance.
-
Establish a Stable Resistant Line: Once the desired level of resistance is achieved and stable over several passages in the absence of the drug, the resistant cell line is established. Cryopreserve aliquots of the resistant cell line at various passages.
Protocol 2: Cell Viability (MTT) Assay to Determine IC50
This protocol outlines the use of the MTT assay to measure cell viability and determine the IC50 of this compound.
Materials:
-
Parental and/or resistant cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.
Visualizations
Caption: A logical workflow for troubleshooting unexpectedly high IC50 values of this compound.
Caption: Signaling pathway of this compound and potential points of resistance development.
Caption: A workflow for generating and characterizing this compound-resistant cancer cell lines.
Addressing hypothyroidism concerns with LG101506
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with LG101506. Our troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your research.
Addressing Hypothyroidism Concerns with this compound
A primary concern with some rexinoids, which are selective ligands for the Retinoid X Receptor (RXR), is the potential for inducing hypothyroidism. However, it is crucial to note that this compound was specifically developed to circumvent this and other undesirable side effects.[1][2][3] Published research indicates that this compound does not suppress the thyroid hormone axis.[1] In contrast, other rexinoids like bexarotene and LG100268 have been shown to cause central hypothyroidism by suppressing the secretion of thyroid-stimulating hormone (TSH).[4][5]
The mechanism behind rexinoid-induced hypothyroidism involves the formation of functional heterodimers between the liganded RXR and the thyroid hormone receptor (TR).[2] This interaction can interfere with the normal regulation of the thyroid axis. This compound, through its specific chemical structure, binds to RXR and induces a receptor conformation that selectively activates certain pathways, such as the peroxisome proliferator-activated receptor-gamma (PPARγ) pathway, without interfering with the thyroid hormone axis.[1]
Therefore, if hypothyroidism is observed during experiments with this compound, it is highly probable that it is due to other experimental factors and not a direct effect of the compound.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to cause hypothyroidism in my animal models?
A1: No. This compound was specifically designed to avoid the side effect of hypothyroidism that is observed with other rexinoids.[1][2][3] Studies have shown that it does not suppress the thyroid hormone axis.[1]
Q2: What is the primary mechanism of action for this compound?
A2: this compound is a selective modulator of the Retinoid X Receptor (RXR).[6] It binds to RXR with high affinity, leading to the formation of heterodimers with other nuclear receptors, such as PPARγ. This selective activation of specific pathways is key to its therapeutic potential, for example, in type 2 diabetes and cancer research.[1][6]
Q3: My animals are showing signs of hypothyroidism after treatment with this compound. What should I investigate?
A3: Given that this compound is not known to cause hypothyroidism, you should investigate other potential causes, including:
-
Dietary factors: Ensure the diet of your animals has adequate iodine content.
-
Other compounds: If this compound is being used in combination with other agents, assess the known side effect profiles of those compounds.
-
Animal model characteristics: Certain strains or genetic modifications in your animal model may predispose them to thyroid dysfunction.
-
Experimental procedures: Review all experimental procedures for any potential stressors or confounding factors that could impact the thyroid axis.
Q4: How does this compound differ from other rexinoids like bexarotene?
A4: The key difference lies in its side effect profile. While bexarotene is known to cause hypothyroidism and hypertriglyceridemia, this compound was developed to minimize these effects.[1][7] This is achieved through its unique chemical structure which leads to a different conformational change in the RXR upon binding, resulting in a more selective downstream signaling cascade.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected changes in thyroid hormone levels (T3, T4, TSH) | As this compound does not suppress the thyroid axis, consider other experimental variables. | 1. Verify the purity and correct dosage of this compound. 2. Analyze the animal feed for appropriate iodine levels. 3. Review the literature for known effects of any co-administered compounds on the thyroid. 4. Establish a separate control group to monitor baseline thyroid hormone levels in your specific animal model. |
| Variability in experimental results | Inconsistent formulation or administration of this compound. | 1. Ensure a consistent and validated protocol for dissolving and administering this compound. For in vivo studies, a common vehicle is ethanol and Neobee oil.[1] 2. Confirm the stability of the compound in your chosen vehicle and storage conditions. |
| Low efficacy in in vitro assays | Suboptimal cell culture conditions or incorrect dosage. | 1. Optimize the concentration of this compound based on dose-response experiments. Effective concentrations in cell culture are often in the nanomolar range.[1] 2. Ensure the cell line used expresses RXR and the relevant heterodimer partners for your intended pathway of study. |
Experimental Protocols
In Vivo Administration of this compound in Mice
This protocol is a general guideline based on published research and should be adapted to specific experimental needs.
-
Preparation of this compound Diet:
-
Calculate the required amount of this compound based on the desired dose (e.g., mg/kg of diet) and the average daily food consumption of the mice.
-
Dissolve the calculated this compound in a suitable vehicle, such as a mixture of ethanol and Neobee oil (1:3 ratio).[1]
-
Thoroughly mix the vehicle containing this compound with the powdered rodent diet to ensure a homogenous distribution.
-
Pellet the diet or provide it in a powdered form, depending on your experimental setup.
-
Prepare a control diet using the vehicle only.
-
-
Animal Acclimatization and Treatment:
-
Acclimatize the animals to the housing conditions and powdered diet for a sufficient period before starting the treatment.
-
Randomize the animals into control and treatment groups.
-
Provide the respective diets ad libitum and monitor food intake and body weight regularly.
-
-
Sample Collection and Analysis:
-
At the end of the study, collect blood samples for analysis of plasma parameters, including thyroid hormones if necessary for your experimental question.
-
Harvest tissues of interest for further analysis, such as histology, gene expression, or protein analysis.
-
In Vitro Analysis of Inflammatory Cytokine Production
This protocol describes how to assess the anti-inflammatory effects of this compound in a macrophage-like cell line.
-
Cell Culture and Seeding:
-
Culture RAW264.7 cells in appropriate media and conditions.
-
Seed the cells in multi-well plates at a suitable density and allow them to adhere overnight.
-
-
Treatment with this compound and LPS:
-
Treat the cells with various concentrations of this compound (e.g., 100-1000 nmol/L) for a specified pre-incubation period (e.g., 1 hour).
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 ng/mL) to induce an inflammatory response.
-
Include appropriate controls: untreated cells, cells treated with LPS only, and cells treated with this compound only.
-
-
Analysis of Cytokine Expression:
-
After a suitable incubation period (e.g., 24 hours), harvest the cell culture supernatant to measure secreted cytokines by ELISA.
-
Lyse the cells to extract RNA for analysis of cytokine mRNA levels by quantitative real-time PCR (qPCR).[1]
-
Signaling Pathways and Workflows
Caption: Simplified signaling pathway of the RXR modulator this compound.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. The Rexinoids LG100268 and this compound Inhibit Inflammation and Suppress Lung Carcinogenesis in A/J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of selective retinoid X receptor agonist-induced hypothyroidism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Central hypothyroidism associated with retinoid X receptor-selective ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to LG101506 and LG100268 in Preclinical Lung Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the rexinoids LG101506 and LG100268, focusing on their efficacy and mechanisms of action in preclinical lung cancer models. The information presented is collated from published experimental data to assist researchers in making informed decisions for future studies.
Introduction to this compound and LG100268
This compound and LG100268 are both potent, selective agonists of the Retinoid X Receptor (RXR), a nuclear receptor that plays a crucial role in regulating gene transcription involved in cellular processes like proliferation, differentiation, and apoptosis.[1][2] While both compounds target RXR, they exhibit distinct pharmacological profiles. LG100268 is a well-established RXR agonist known for its potent anti-cancer properties in various preclinical models, including lung cancer.[3][4][5] However, its use has been associated with side effects such as elevated triglycerides and suppression of the thyroid hormone axis.[3][6] this compound was developed as a newer generation rexinoid with a potentially improved safety profile, aiming to retain the anti-cancer efficacy while minimizing adverse effects.[3][7] This guide delves into the comparative data available for these two compounds in the context of lung cancer.
Mechanism of Action
Both this compound and LG100268 exert their primary effects by binding to and activating RXR. RXR can form homodimers (RXR/RXR) or heterodimers with other nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), Retinoic Acid Receptors (RARs), and Liver X Receptors (LXRs). Upon ligand binding, these receptor complexes modulate the transcription of target genes.
LG100268 is a potent activator of RXR homodimers.[2] In contrast, this compound, upon binding to RXR, selectively activates PPARγ and does not activate RAR-α, LXR-α, or LXR-β.[3] A key aspect of their anti-cancer activity in lung cancer models is their ability to suppress inflammation.[1][3][7] Both compounds have been shown to inhibit the production of pro-inflammatory cytokines and chemokines.[3][7]
Comparative Efficacy in Lung Cancer Models
A key study directly compared the efficacy of this compound and LG100268 in a vinyl carbamate-induced lung cancer model in A/J mice. Both compounds, administered in the diet, demonstrated significant anti-cancer activity.[1][3][7]
| Parameter | Control | LG100268 | This compound |
| Tumor Number (average) | 3.6 ± 0.2 | 2.3 ± 0.25 | 3.0 ± 0.27 |
| Tumor Size (average, mm³) | 0.36 ± 0.02 | 0.20 ± 0.04 (46% reduction) | 0.21 ± 0.02 (41% reduction) |
| High-Grade Tumors (%) | 51% | 35% | 36% |
Data from a study in A/J mice with vinyl carbamate-induced lung tumors.[3]
Both rexinoids were found to be almost equally effective in reducing tumor size and the progression to high-grade adenocarcinomas.[3]
In vitro studies using RAW264.7 macrophage-like cells revealed differences in their anti-inflammatory potency. LG100268 was generally more potent in suppressing the expression of various inflammatory cytokines and chemokines compared to this compound at the same concentrations.[3]
| Inflammatory Marker | LG100268 (100-1000 nmol/L) | This compound (100-1000 nmol/L) |
| CSF3 mRNA reduction | ~90% | ~60% |
| IL1β mRNA reduction | ~80% | ~25% |
| IL6 mRNA reduction | ~80% | ~50% |
| CXCL2 mRNA reduction | ~65% | ~30-50% |
Data from LPS-stimulated RAW264.7 cells.[3]
Pharmacokinetics and Safety Profile
While both compounds are orally active, their safety profiles appear to differ, which was a primary motivation for the development of this compound. LG100268 has been associated with hypertriglyceridemia and thyroid hormone suppression in rodent studies.[3][6] In the comparative study in A/J mice, mice fed LG100268 had a significantly higher average body weight than the control and this compound groups.[3] Conversely, this compound was designed to avoid these side effects and did not elevate triglycerides or suppress the thyroid hormone axis in initial rat studies.[3]
| Parameter | LG100268 | This compound |
| Reported Side Effects | Elevated triglycerides, T4 suppression[3][6] | Generally well-tolerated in initial studies[3] |
| Effect on Body Weight (A/J mice) | Significant increase | No significant change vs. control |
| Hepatic Concentration (A/J mice) | < 0.1 µmole/kg | 0.63 µmole/kg |
Data from studies in rodents.[3]
Detailed Experimental Protocols
The following are summaries of the key experimental methodologies used in the comparative studies.
In Vivo Lung Carcinogenesis Model
-
Animal Model: Female A/J mice.
-
Carcinogen: Vinyl carbamate, injected intraperitoneally to induce lung adenocarcinomas.[3][8]
-
Drug Administration: this compound and LG100268 were mixed into the diet and administered orally for a specified period (e.g., 16 weeks for prevention studies).[3]
-
Efficacy Endpoints: At the end of the study, lungs were harvested, and the number, size, and histopathology of tumors were evaluated.[3]
In Vitro Anti-inflammatory Assay
-
Stimulation: Lipopolysaccharide (LPS) was used to induce an inflammatory response.[3][7]
-
Treatment: Cells were pre-treated with various concentrations of this compound or LG100268 before LPS stimulation.[3]
-
Analysis:
Conclusion
Both this compound and LG100268 demonstrate significant efficacy in suppressing lung carcinogenesis in the A/J mouse model.[1][3][7] Their anti-tumor activity is, at least in part, attributed to their anti-inflammatory properties.[3] While LG100268 appears to be a more potent anti-inflammatory agent in vitro, this compound shows comparable in vivo efficacy in reducing tumor size and severity with a potentially better safety profile, particularly concerning effects on lipid levels and the thyroid axis.[3] The choice between these two rexinoids for future research may depend on the specific experimental goals, with this compound presenting a promising alternative for studies where the side effects of LG100268 are a concern. Further research is warranted to fully elucidate their comparative therapeutic potential and long-term safety.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The rexinoid LG100268 and the synthetic triterpenoid CDDO-methyl amide are more potent than erlotinib for prevention of mouse lung carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Retinoid X receptor agonist LG100268 modulates the immune microenvironment in preclinical breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. obgyn.ucsd.edu [obgyn.ucsd.edu]
- 7. The Rexinoids LG100268 and this compound Inhibit Inflammation and Suppress Lung Carcinogenesis in A/J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. io-therapeutics.com [io-therapeutics.com]
A Comparative Analysis of the Side Effect Profiles of LG101506 and Bexarotene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the side effect profiles of two retinoid X receptor (RXR) agonists: LG101506 and bexarotene. Bexarotene is an FDA-approved drug for the treatment of cutaneous T-cell lymphoma (CTCL), and its side effects are well-documented through extensive clinical trials.[1][2][3] this compound, a newer generation rexinoid, has been developed with the aim of mitigating the adverse effects associated with earlier RXR agonists.[4] This comparison is based on available preclinical and clinical data to inform researchers and drug development professionals.
Executive Summary
Bexarotene is known to cause a range of side effects, most notably hyperlipidemia (elevated triglycerides and cholesterol) and hypothyroidism.[5][6] These effects are believed to be mediated by the activation of RXR heterodimers with the liver X receptor (LXR) and thyroid hormone receptor (TR), respectively. In contrast, preclinical data for this compound suggests a more favorable safety profile. Studies in rodent models have shown that this compound does not significantly elevate triglyceride levels or suppress the thyroid hormone axis.[4] However, it is crucial to note that the available data for this compound is from preclinical studies, and its side effect profile in humans has not been established through clinical trials.
Comparative Table of Side Effects
The following table summarizes the known and reported side effects of bexarotene and the preclinical observations for this compound. The data for bexarotene is derived from clinical trials in patients with CTCL, while the information for this compound is from preclinical animal studies.
| Side Effect Category | Bexarotene (Clinical Data) | This compound (Preclinical Data) |
| Metabolic | Hyperlipidemia: Frequently observed, including elevated triglycerides and cholesterol.[5][6][7] | No significant elevation of triglycerides observed in Sprague-Dawley rats.[4] |
| Endocrine | Hypothyroidism: Commonly reported, requiring monitoring and potential thyroid hormone replacement.[5][8] | No suppression of the thyroid hormone axis reported in rodent studies.[4] |
| Dermatologic | Rash, dry skin, pruritus.[3][8][9] | Data not available from human studies. |
| Hematologic | Leukopenia, neutropenia, anemia.[5][10] | Data not available from human studies. |
| Neurological | Headache.[7] | Data not available from human studies. |
| Gastrointestinal | Nausea, vomiting, diarrhea.[2][6] | Data not available from human studies. |
| Other | Weakness, fatigue, infection.[2][10] | Data not available from human studies. |
Experimental Protocols
Assessment of Lipid Profile
Objective: To determine the effect of the test compound on serum lipid levels.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Dosing: Animals are administered the test compound (e.g., this compound or bexarotene) or vehicle control daily via oral gavage for a specified period (e.g., 14 or 28 days).
-
Blood Collection: At the end of the treatment period, animals are fasted overnight, and blood samples are collected via cardiac puncture under anesthesia.
-
Serum Analysis: Serum is separated by centrifugation. Triglyceride and total cholesterol levels are measured using standard enzymatic colorimetric assays with a clinical chemistry analyzer.
-
Data Analysis: The mean and standard deviation of lipid levels are calculated for each treatment group. Statistical significance between the treated and control groups is determined using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test.
Assessment of Thyroid Function
Objective: To evaluate the impact of the test compound on the thyroid hormone axis.
Methodology:
-
Animal Model: As described above.
-
Dosing: As described above.
-
Blood Collection: As described above.
-
Hormone Analysis: Serum levels of thyroid-stimulating hormone (TSH), total thyroxine (T4), and total triiodothyronine (T3) are measured using commercially available enzyme-linked immunosorbent assay (ELISA) kits or radioimmunoassays.
-
Data Analysis: The mean and standard deviation of hormone levels are calculated for each group. Statistical analysis is performed to compare the treated groups with the control group.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of RXR agonists and a general workflow for preclinical safety assessment.
Conclusion
The comparison between this compound and bexarotene highlights a potential advancement in the development of safer RXR agonists. Preclinical evidence suggests that this compound may circumvent the common metabolic and endocrine side effects associated with bexarotene, specifically hyperlipidemia and hypothyroidism.[4] This improved safety profile, if translatable to humans, could broaden the therapeutic window and applicability of rexinoids in various diseases. However, it is imperative to underscore that the side effect profile of this compound in humans remains unknown. Rigorous clinical trials are necessary to validate these promising preclinical findings and to fully characterize the safety and efficacy of this compound in a clinical setting. Researchers and drug developers should consider these differences in the available data when evaluating the potential of these compounds for further development.
References
- 1. The Retinoid X Receptors and Their Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. RXR activators molecular signalling: involvement of a PPARα-dependent pathway in the liver and kidney, evidence for an alternative pathway in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ppd.com [ppd.com]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. What is the mechanism of Bexarotene? [synapse.patsnap.com]
- 10. reference.medscape.com [reference.medscape.com]
A Comparative Guide to the Efficacy of LG101506 and Other Rexinoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of the rexinoid LG101506 with other notable rexinoids, including LG100268, bexarotene, and NRX194204. The information is supported by experimental data from preclinical studies to aid in research and development decisions.
Introduction to Rexinoids
Rexinoids are a class of synthetic molecules that selectively bind to and activate Retinoid X Receptors (RXRs). RXRs are nuclear receptors that form heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and Liver X Receptors (LXRs), to regulate gene expression. This regulation influences a wide range of cellular processes, including proliferation, differentiation, and apoptosis, making rexinoids promising therapeutic agents, particularly in oncology.[1][2][3]
Comparative Efficacy in Cancer Prevention
The A/J mouse model of lung carcinogenesis is a well-established preclinical model for evaluating the chemopreventive potential of various agents. Studies utilizing this model have provided valuable comparative data on the efficacy of different rexinoids.
In Vivo Lung Cancer Prevention in A/J Mice
Table 1: Comparison of Rexinoid Efficacy in the A/J Mouse Lung Carcinogenesis Model
| Rexinoid | Dose | Tumor Number Reduction (%) | Tumor Size Reduction (%) | Tumor Burden Reduction (%) | Reference |
| This compound | 60 mg/kg diet | 17% | 41% | 50% | [4][5] |
| LG100268 | 60 mg/kg diet | 36% | 46% | 64% | [4][5] |
| NRX194204 | 30 mg/kg diet | Significant (p < 0.05) | Significant (p < 0.05) | 64% | [6] |
| NRX194204 | 60 mg/kg diet | Significant (p < 0.05) | Significant (p < 0.05) | 81% | [6] |
Note: Data for bexarotene in a directly comparable A/J mouse lung cancer prevention study was not available in the reviewed literature.
Anti-Inflammatory Effects
Chronic inflammation is a key driver of tumorigenesis. Rexinoids have been shown to possess anti-inflammatory properties, which may contribute to their anticancer effects. The ability of this compound and LG100268 to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, has been evaluated in vitro.
In Vitro Inhibition of Nitric Oxide Production
The Griess assay is a common method to quantify nitrite, a stable and quantifiable breakdown product of NO. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage-like cells, both this compound and LG100268 demonstrated a dose-dependent inhibition of NO production.
Table 2: In Vitro Efficacy of Rexinoids in Inhibiting Nitric Oxide Production
| Rexinoid | Concentration (nM) | Inhibition of NO Production (%) | Reference |
| This compound | 100 | ~40% | [4] |
| 300 | ~60% | [4] | |
| 1000 | ~80% | [4] | |
| LG100268 | 100 | ~50% | [4] |
| 300 | ~75% | [4] | |
| 1000 | ~90% | [4] |
Signaling Pathways and Experimental Workflow
The biological effects of rexinoids are mediated through the activation of RXRs and the subsequent modulation of downstream gene expression. The experimental workflow for evaluating the in vivo efficacy of these compounds typically involves a carcinogen-induced cancer model.
References
- 1. Retinoid X Receptor agonists as selective modulators of the immune system for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A Review of the Molecular Design and Biological Activities of RXR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The Rexinoids LG100268 and this compound Inhibit Inflammation and Suppress Lung Carcinogenesis in A/J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. The rexinoid V-125 reduces tumor growth in preclinical models of breast and lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
LG101506: A Safer Alternative to Bexarotene for Retinoid X Receptor (RXR) Targeted Therapies
For Immediate Release
[City, State] – [Date] – In the landscape of cancer therapeutics and metabolic disease research, retinoid X receptor (RXR) agonists have emerged as a promising class of drugs. Bexarotene, a pan-RXR agonist, has been a cornerstone in this field, particularly for the treatment of cutaneous T-cell lymphoma (CTCL). However, its clinical utility is often hampered by a significant side-effect profile, most notably hypertriglyceridemia and hypothyroidism. A compelling alternative, LG101506, a selective RXR modulator, has been developed with the aim of mitigating these adverse effects while retaining therapeutic efficacy. This comparative guide provides an in-depth analysis of this compound and bexarotene, supported by available preclinical and clinical data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Agonists
Both bexarotene and this compound exert their effects by activating RXRs, which are nuclear receptors that play a pivotal role in regulating gene transcription. RXRs form heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and the Thyroid Hormone Receptor (TR), thereby controlling a vast network of genes involved in cell proliferation, differentiation, and metabolism.
Bexarotene acts as a pan-agonist, activating a broad range of RXR heterodimers. This widespread activation is believed to be responsible for both its therapeutic effects and its undesirable side effects. In contrast, this compound is a selective RXR modulator, designed to preferentially activate specific RXR heterodimers, thereby separating the desired therapeutic outcomes from the pathways that lead to adverse events.
Head-to-Head: Performance and Safety Profile
While direct head-to-head clinical trials comparing this compound and bexarotene are limited, preclinical data and clinical findings for each compound provide a basis for comparison. The primary distinguishing factor lies in their side-effect profiles, particularly concerning lipid and thyroid regulation.
Comparative Efficacy
Bexarotene has demonstrated efficacy in the treatment of CTCL, with clinical trials showing significant response rates.[1][2] Preclinical studies have also suggested its potential in other cancers, including non-small cell lung cancer.[3]
This compound has been shown in preclinical models to be a potent RXR modulator with the potential for anti-cancer and anti-inflammatory effects. Studies have indicated its ability to inhibit the growth of cancer cells and modulate immune responses.
Safety and Tolerability: The Key Differentiator
The principal advantage of this compound appears to be its improved safety profile. Bexarotene is well-documented to cause significant hypertriglyceridemia and central hypothyroidism in a large percentage of patients.
Table 1: Comparison of Key Characteristics of this compound and Bexarotene
| Feature | This compound | Bexarotene |
| Mechanism of Action | Selective RXR Modulator | Pan-RXR Agonist |
| Primary Therapeutic Target | RXR | RXR |
| Reported Side Effects | Designed for reduced side effects | Hypertriglyceridemia, Hypothyroidism, Hypercholesterolemia, Headache[3][4] |
Table 2: Quantitative Comparison of Side Effects
| Side Effect | This compound (Preclinical Data) | Bexarotene (Clinical Trial Data) |
| Hypertriglyceridemia | Designed to not elevate triglyceride levels. Preclinical studies with other selective rexinoids like V-125 showed no significant increase in plasma triglycerides compared to control, while bexarotene significantly increased them.[5] | Occurs in up to ~80% of patients.[3] In a multinational phase II-III trial, hypertriglyceridemia was a frequent drug-related adverse event.[2] |
| Hypothyroidism | Designed to avoid suppression of the thyroid hormone axis. | Central hypothyroidism is a well-known adverse effect, occurring in a significant number of patients.[6][7] |
Experimental Protocols
To provide a comprehensive understanding of the data presented, the following are detailed methodologies for key experiments cited in the evaluation of RXR agonists.
In Vivo Assessment of Rexinoid-Induced Hyperlipidemia
This protocol is designed to evaluate the effect of RXR agonists on plasma lipid levels in a rodent model.
-
Animal Model: Male Wistar rats or BALB/c mice are commonly used. Animals are housed under standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Drug Administration: The test compounds (e.g., this compound, bexarotene) and a vehicle control are administered orally via gavage or mixed in the diet for a specified period (e.g., 14-28 days).
-
Induction of Hyperlipidemia (Optional): To study the effects in a hyperlipidemic state, animals can be fed a high-fat, high-cholesterol diet for several weeks prior to and during drug administration.[8][9][10][11] Another model involves the intraperitoneal injection of Triton WR-1339 to induce acute hyperlipidemia.
-
Blood Collection: Blood samples are collected at baseline and at the end of the treatment period. For acute models, samples are taken at specified time points after induction. Blood is typically collected via cardiac puncture or from the tail vein into EDTA-coated tubes.
-
Lipid Analysis: Plasma is separated by centrifugation. Total cholesterol, triglycerides, HDL-C, and LDL-C levels are measured using commercially available enzymatic kits.
-
Data Analysis: Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the lipid profiles of the different treatment groups.
Preclinical Assessment of Thyroid Function
This protocol outlines the procedure for evaluating the impact of RXR agonists on thyroid hormone levels in an animal model.
-
Animal Model: Rodent models, such as Sprague-Dawley rats, are frequently used.
-
Drug Administration: The test compounds and a vehicle control are administered for a predetermined duration.
-
Hormone Measurement: At the end of the study, blood is collected to measure serum levels of thyroid-stimulating hormone (TSH), total and free thyroxine (T4), and total and free triiodothyronine (T3).[12] This is typically done using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kits.
-
Histopathology: The thyroid glands are excised, weighed, and fixed for histological examination to assess for any morphological changes.
-
Data Analysis: Hormone levels and thyroid gland weights are compared between treatment groups using appropriate statistical methods.
Signaling Pathways and Experimental Workflows
The differential effects of this compound and bexarotene can be attributed to their distinct interactions with the complex RXR signaling network.
Caption: RXR signaling pathways activated by this compound and bexarotene.
Caption: General workflow for in vivo comparison of RXR agonists.
Conclusion
This compound represents a promising evolution in RXR-targeted therapies. By selectively modulating RXR activity, it holds the potential to deliver the therapeutic benefits observed with pan-agonists like bexarotene, while significantly reducing the burden of adverse effects such as hypertriglyceridemia and hypothyroidism. This improved safety profile could expand the therapeutic window and patient population eligible for RXR-targeted treatments. Further head-to-head clinical studies are warranted to definitively establish the comparative efficacy and safety of this compound and bexarotene. The data presented in this guide underscore the importance of selective receptor modulation in modern drug development.
References
- 1. Bexarotene-induced central hypothyroidism assessed by TRH stimulation test in cutaneous T-cell lymphoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. Bexarotene-Induced Hypertriglyceridemia: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The rexinoid V-125 reduces tumor growth in preclinical models of breast and lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Bexarotene-induced central hypothyroidism misinterpreted as over suppl" by L MV Das and Sharon Lahiri [scholarlycommons.henryford.com]
- 7. FRI511 Bexarotene: A Deceptive Cause Of Iatrogenic Hypothyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of four experimental models of hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of an experimental diet model in rats to study hyperlipidemia and insulin resistance, markers for coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modelling hypercholesterolaemia in rats using high cholesterol diet - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improvement of a diet-induced model of hyperlipidemia in Wistar rats: Assessment of biochemical parameters, the thickness of the abdominal aorta and liver histology - Journal of King Saud University - Science [jksus.org]
- 12. Clinical Strategies in the Testing of Thyroid Function - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Effects of LG101506: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of LG101506, a selective retinoid X receptor (RXR) modulator. The data presented herein is derived from in vitro studies assessing its efficacy in mitigating inflammatory responses, with comparative analysis against the related rexinoid, LG100268. Detailed experimental protocols and visual representations of key pathways are included to support further research and development.
Executive Summary
This compound demonstrates significant anti-inflammatory properties by inhibiting key mediators in inflammatory signaling pathways. Originally developed for type 2 diabetes, this RXR modulator has shown potential in oncology due to its ability to suppress inflammation.[1] In comparative studies, this compound effectively reduces the production of nitric oxide (NO) and various pro-inflammatory cytokines and chemokines in macrophage-like cells. While its counterpart, LG100268, shows greater potency in some assays, this compound presents a distinct profile that may offer a better safety profile, as it does not elevate triglycerides or suppress the thyroid hormone axis.[1]
Comparative Data on Anti-inflammatory Effects
The following tables summarize the quantitative data from in vitro experiments comparing the anti-inflammatory effects of this compound and LG100268 on RAW264.7 macrophage-like cells stimulated with lipopolysaccharide (LPS).
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | Concentration (nmol/L) | Inhibition of NO Production (%) |
| This compound | 15 - 1000 | Dose-dependent reduction |
| LG100268 | 15 - 1000 | Dose-dependent reduction |
| CDDO-Im (Control) | 1 - 50 | Potent suppression |
Data adapted from studies on RAW264.7 cells stimulated with 1 ng/mL LPS for 24 hours.[1]
Table 2: Downregulation of Pro-inflammatory Cytokine and Chemokine mRNA Expression
| Target Gene | This compound (100-1000 nmol/L) % Reduction | LG100268 (100-1000 nmol/L) % Reduction |
| CSF3 | 60% | 90% |
| IL1β | 25% | ~80% |
| IL6 | 50% | ~80% |
| CXCL2 | 30-50% | 65% |
Data reflects percentage decrease in mRNA levels in RAW264.7 cells treated with the compounds and 1 ng/mL LPS for 24 hours, compared to LPS-stimulated controls.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Culture and Treatment
RAW264.7 macrophage-like cells were cultured under standard conditions. For inflammatory response induction, cells were treated with various concentrations of this compound, LG100268, or the control compound CDDO-Im for 1 hour, followed by stimulation with 1 ng/mL of lipopolysaccharide (LPS) for 24 hours.[1][2]
Nitric Oxide (NO) Production Assay
The amount of nitric oxide released into the cell culture media was quantified using the Griess reaction.[1] This colorimetric assay measures the concentration of nitrite, a stable and nonvolatile breakdown product of NO.
Quantitative Real-Time PCR (qPCR) for Cytokine Expression
-
RNA Isolation: Total RNA was extracted from treated and control RAW264.7 cells using TRIzol reagent.[1]
-
Reverse Transcription: The isolated RNA was reverse transcribed into complementary DNA (cDNA).[1]
-
qPCR: Gene expression levels of inflammatory cytokines and chemokines (CSF3, IL1β, IL6, CXCL2) were analyzed using validated commercially available primers.[1]
-
Data Analysis: The ΔΔCt method was employed to determine the relative mRNA expression, with values normalized to the reference gene actin and expressed as fold induction compared to LPS-stimulated control cells.[1]
Visualizing the Mechanism and Workflow
The following diagrams illustrate the signaling pathways involved and the experimental workflow.
Caption: Simplified signaling pathway of LPS-induced inflammation and the inhibitory action of this compound.
Caption: Workflow for in vitro validation of the anti-inflammatory effects of this compound.
References
A Comparative Analysis of RXR Agonists in Oncological Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Retinoid X Receptor (RXR) agonists, pivotal players in the landscape of oncology research and development. We delve into the performance of the FDA-approved bexarotene against emerging next-generation rexinoids, supported by experimental data, to inform strategic decisions in cancer therapy development.
Introduction to RXR Agonists in Oncology
Retinoid X Receptors (RXRs) are nuclear receptors that play a crucial role in regulating gene transcription involved in cell proliferation, differentiation, and apoptosis.[1] As master regulators, RXRs form heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and Liver X Receptors (LXRs). This central role makes RXR an attractive target for cancer therapy.[1][2]
RXR agonists, also known as rexinoids, are ligands that activate RXRs. The first-generation rexinoid, bexarotene (Targretin®), is the only RXR agonist currently approved by the FDA for the treatment of cutaneous T-cell lymphoma (CTCL).[1][3] While effective in some patients, bexarotene's clinical utility is hampered by side effects such as hyperlipidemia and hypothyroidism, stemming from its interactions with other nuclear receptor pathways.[2] This has spurred the development of newer generation RXR agonists with improved selectivity and potentially better therapeutic profiles. This guide offers a comparative look at these promising alternatives.
Comparative Performance of RXR Agonists
This section presents a quantitative comparison of various RXR agonists based on their binding affinity, transcriptional activation, and anti-proliferative effects in cancer cell lines.
Binding Affinity and Transcriptional Activation
The efficacy of an RXR agonist is initially determined by its binding affinity to the RXR subtypes (RXRα, RXRβ, RXRγ) and its ability to activate gene transcription. The table below summarizes the half-maximal effective concentrations (EC50) for transcriptional activation for several key RXR agonists. Lower EC50 values indicate higher potency.
| RXR Agonist | RXRα EC50 (nM) | RXRβ EC50 (nM) | RXRγ EC50 (nM) | Cell Line | Reference |
| Bexarotene (LGD1069) | 33 | 24 | 25 | - | [4][5] |
| IRX4204 | Sub-nanomolar (Maximal activation at ~1 nM for all isoforms) | Sub-nanomolar | Sub-nanomolar | - | [6] |
| LG100268 | 4 | 3 | 4 | CV-1 | [7] |
| CD3254 | 13 ± 3 | - | - | HCT-116 | [7] |
Note: Data for all agonists across all cell lines and RXR isoforms are not always available in a single comparative study. The presented data is collated from multiple sources.
Anti-proliferative Activity in Cancer Cell Lines
The ultimate goal of an anti-cancer agent is to inhibit the growth of tumor cells. The following table compares the anti-proliferative activity of various RXR agonists, represented by their half-maximal inhibitory concentration (IC50) or EC50 for growth inhibition in different cancer cell lines.
| RXR Agonist | Cancer Cell Line | IC50/EC50 (nM) | Reference |
| Bexarotene (LGD1069) | HCT-116 (Colon Cancer) | 55 | [7] |
| Bexarotene Analog (Compound 19) | HCT-116 (Colon Cancer) | 34 | [7] |
| Bexarotene Analog (Compound 21) | CTCL | Induces ~70% cell death at 100 nM | [7] |
| Bexarotene Analog (Compound 22-24) | CTCL | Induces ~50% cell death at 100 nM | [7] |
| IRX4204 | HER2+ Breast Cancer | Preferentially inhibits growth | [8] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a deeper understanding of RXR agonist function. The following diagrams, generated using Graphviz, illustrate the key signaling pathway of RXR in cancer and a typical workflow for screening novel RXR agonists.
RXR Signaling Pathway in Cancer
RXR agonists exert their anti-cancer effects by modulating the expression of genes involved in critical cellular processes like apoptosis and cell cycle arrest. Upon ligand binding, RXR forms heterodimers with other nuclear receptors and binds to specific DNA response elements, leading to the transcription of target genes.
High-Throughput Screening Workflow for RXR Agonists
The discovery of novel RXR agonists often begins with high-throughput screening (HTS) of large chemical libraries. The following diagram outlines a typical experimental workflow for an HTS campaign.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to rigorous scientific research. This section provides methodologies for key assays used in the evaluation of RXR agonists.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
RXR agonists (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the RXR agonists in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the agonists. Include a vehicle control (medium with the solvent used to dissolve the agonists).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the agonist concentration to determine the IC50 value.
In Vivo Tumorigenicity Assay (Xenograft Model)
Xenograft models are instrumental in evaluating the anti-tumor efficacy of drug candidates in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional, to improve tumor take rate)
-
RXR agonist formulation for in vivo administration (e.g., oral gavage, intraperitoneal injection)
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Cell Preparation: Harvest cancer cells during their exponential growth phase and resuspend them in a sterile, serum-free medium or PBS. For some cell lines, mixing with Matrigel may be necessary.
-
Tumor Cell Implantation: Anesthetize the mice and subcutaneously inject a specific number of cancer cells (e.g., 1-5 million cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and have reached a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the RXR agonist to the treatment group according to the predetermined dosing schedule and route. The control group should receive the vehicle.
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers two to three times a week. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitoring Animal Health: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined maximum size, or if the animals show signs of excessive toxicity.
-
Data Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histology, biomarker analysis). Compare the tumor growth rates and final tumor weights between the treatment and control groups to assess the efficacy of the RXR agonist.
Conclusion
The field of RXR agonists in oncology is evolving, with newer agents demonstrating the potential to overcome the limitations of bexarotene. This guide provides a comparative framework for researchers to evaluate the existing and emerging rexinoids. The presented data, signaling pathways, and experimental protocols are intended to facilitate informed decision-making in the pursuit of more effective and safer cancer therapies targeting the RXR pathway. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic potential of the next generation of RXR agonists.
References
- 1. the-innovation.org [the-innovation.org]
- 2. Modeling, Synthesis, and Biological Evaluation of Potential Retinoid-X-Receptor (RXR) Selective Agonists: Analogs of 4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahyro-2-naphthyl)ethynyl]benzoic Acid (Bexarotene) and 6-(Ethyl(4-isobutoxy-3-isopropylphenyl)amino)nicotinic Acid (NEt-4IB) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retinoid X Receptor agonists as selective modulators of the immune system for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Bexarotene | Retinoid X Receptors | Tocris Bioscience [tocris.com]
- 6. Development of the RXR agonist IRX4204 to treat Multiple Sclerosis and other Immune related Diseases - Rosh Chandraratna [grantome.com]
- 7. A Review of the Molecular Design and Biological Activities of RXR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IRX4204 Induces Senescence and Cell Death in HER2-positive Breast Cancer and Synergizes with Anti-HER2 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of LG101506 and LG100268 Potency: A Guide for Researchers
This guide provides a comprehensive, data-driven comparison of the potency of two widely studied Retinoid X Receptor (RXR) modulators: LG101506 and LG100268. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes relevant biological pathways and workflows to facilitate an objective assessment of these compounds.
Quantitative Potency Comparison
The following tables summarize the binding affinities and functional potencies of this compound and LG100268 across various in vitro assays.
Table 1: Retinoid X Receptor (RXR) Binding Affinity
| Compound | Receptor Subtype | Kᵢ (nM) |
| This compound | RXRα | 2.7 - 3.0[1][2] |
| RXRβ | 9.0[2][3] | |
| RXRγ | 11.0[2][3] | |
| LG100268 | RXRα | 3.4 |
| RXRβ | 6.2 | |
| RXRγ | 9.2 |
Table 2: RXR Transactivation Potency
| Compound | Receptor Subtype | EC₅₀ (nM) |
| LG100268 | RXRα | 4[4] |
| RXRβ | 3[4] | |
| RXRγ | 4[4] | |
| This compound | RXR/PPARγ Heterodimer | 3.1 (in synergy with BRL 49653)[1] |
Table 3: Anti-Inflammatory Potency in RAW264.7 Macrophages
| Compound (100-1000 nM) | Target Cytokine | Inhibition of mRNA Expression |
| LG100268 | CSF3 | ~90%[5] |
| IL-1β | ~80%[5] | |
| IL-6 | ~80%[5] | |
| CXCL2 | ~65%[5] | |
| This compound | CSF3 | ~60%[5] |
| IL-1β | ~25%[5] | |
| IL-6 | ~50%[5] | |
| CXCL2 | ~30-50%[5] |
Table 4: Potency in Inducing Pro-Differentiating Pathways in U937 Cells
| Compound | Pathway | Observation |
| This compound | Erk Phosphorylation | As potent as or more potent than LG100268[5] |
| LG100268 | Akt Phosphorylation | Enhanced phosphorylation[5] |
| This compound | Akt Phosphorylation | Enhanced phosphorylation[5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and LG100268, along with generalized workflows for the experimental protocols cited.
Caption: RXR Signaling Pathway Activation by this compound and LG100268.
Caption: Generalized Experimental Workflows for Potency Determination.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
RXR Binding Affinity Assay (Ki Determination)
-
Objective: To determine the binding affinity (Ki) of this compound and LG100268 for human RXR isoforms (α, β, and γ).
-
Methodology: Competitive radioligand binding assays are performed using purified, recombinant human RXR ligand-binding domains (LBDs).
-
Reaction Mixture: The reaction mixture contains the respective RXR-LBD, a specific radioligand (e.g., [³H]-9-cis-retinoic acid), and a range of concentrations of the unlabeled competitor (this compound or LG100268) in a suitable binding buffer.
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated using a method such as filtration through glass fiber filters.
-
Quantification: The amount of bound radioligand is quantified by liquid scintillation counting.
-
Data Analysis: The IC₅₀ values (concentration of competitor that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis of the competition binding data. Ki values are then calculated from the IC₅₀ values using the Cheng-Prusoff equation.
-
RXR Transactivation Assay (EC₅₀ Determination)
-
Objective: To measure the functional potency (EC₅₀) of the compounds to activate RXR-mediated gene transcription.
-
Methodology: A cell-based reporter gene assay is utilized.
-
Cell Line: A suitable mammalian cell line (e.g., HEK293) is transiently or stably transfected with an expression vector for the full-length human RXR isoform and a reporter plasmid containing multiple copies of an RXR response element (RXRE) upstream of a reporter gene (e.g., firefly luciferase).
-
Treatment: The transfected cells are treated with a range of concentrations of the test compound (e.g., LG100268). For heterodimer activation studies (e.g., RXR/PPARγ), cells are co-transfected with the partner receptor and treated with the test compound in the presence or absence of a partner ligand (e.g., BRL 49653 for PPARγ).
-
Incubation: Cells are incubated for a sufficient period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.
-
Lysis and Measurement: Cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
-
Data Analysis: The EC₅₀ value, the concentration of the compound that produces 50% of the maximal response, is determined by fitting the dose-response data to a sigmoidal curve.
-
Anti-Inflammatory Assay in RAW264.7 Cells
-
Objective: To assess the ability of the compounds to inhibit the expression of pro-inflammatory cytokines.
-
Methodology:
-
Cell Culture: RAW264.7 murine macrophage cells are cultured in appropriate media.
-
Treatment: Cells are pre-treated with various concentrations of this compound or LG100268 for a specified time (e.g., 1 hour).
-
Stimulation: Inflammation is induced by treating the cells with lipopolysaccharide (LPS; e.g., 10 ng/mL).
-
RNA Isolation: After a suitable incubation period (e.g., 6-24 hours), total RNA is isolated from the cells.
-
Quantitative PCR (qPCR): The expression levels of target cytokine mRNAs (e.g., CSF3, IL-1β, IL-6, CXCL2) are quantified by qPCR using specific primers. A housekeeping gene (e.g., GAPDH) is used for normalization.
-
Data Analysis: The fold change in mRNA expression relative to the vehicle-treated control is calculated, and the percentage inhibition by the test compounds is determined relative to the LPS-only treated group.
-
Pro-Differentiating Pathway Analysis in U937 Cells
-
Objective: To evaluate the effect of the compounds on signaling pathways involved in cell differentiation.
-
Methodology:
-
Cell Culture: Human U937 monocytic cells are cultured in appropriate media.
-
Treatment: Cells are treated with this compound or LG100268 for various time points.
-
Protein Extraction: Whole-cell lysates are prepared from the treated cells.
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membranes are probed with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., phospho-Erk, total Erk, phospho-Akt, total Akt).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Data Analysis: The relative levels of phosphorylated proteins are quantified and normalized to the corresponding total protein levels to determine the activation status of the signaling pathways.
-
This guide provides a foundational comparison of this compound and LG100268. Researchers are encouraged to consult the primary literature for more specific details and to tailor these protocols to their specific experimental needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Structural Characterization and Immunomodulatory Activity of a Novel Mannoglucogalactan from Tremella aurantialba: Implications for Natural Immunotherapy [mdpi.com]
Unveiling the Selectivity of LG101506: A Comparative Guide to its Cross-Reactivity with Nuclear Receptors
For researchers, scientists, and drug development professionals, understanding the selectivity of a nuclear receptor ligand is paramount. This guide provides a comprehensive comparison of LG101506, a selective Retinoid X Receptor (RXR) modulator, and its cross-reactivity with other nuclear receptors. The data presented herein is supported by detailed experimental protocols to aid in the replication and further investigation of these findings.
This compound is a potent and selective RXR modulator with a high affinity for all three RXR isoforms (α, β, and γ). Its unique characteristic lies in its ability to selectively activate RXR in the context of specific heterodimer partners, leading to a differentiated pharmacological profile compared to pan-RXR agonists. This guide delves into the binding affinity and functional activity of this compound across a panel of nuclear receptors, offering a clear perspective on its selectivity.
Comparative Analysis of Binding Affinity
The selectivity of this compound is most evident in its binding affinity for various nuclear receptors. Competitive radioligand binding assays have been employed to determine the inhibition constant (Ki) of this compound for different receptors. The data clearly demonstrates a high affinity for RXR isoforms and significantly lower affinity for Retinoic Acid Receptor (RAR) isoforms.
| Nuclear Receptor | Ligand | Ki (nM) |
| RXRα | This compound | 2.7 - 3 |
| RXRβ | This compound | 9 |
| RXRγ | This compound | 11 |
| RARα | This compound | >2700 |
| RARβ | This compound | >3500 |
| RARγ | This compound | >10000 |
Table 1: Comparative binding affinities of this compound for RXR and RAR isoforms. Data compiled from multiple sources.
Functional Selectivity in Heterodimer Context
Beyond binding affinity, the functional activity of this compound is crucial for its selective effects. As RXRs form heterodimers with numerous other nuclear receptors to regulate gene transcription, the ability of an RXR ligand to activate these different complexes determines its biological response. This compound exhibits a remarkable functional selectivity, preferentially activating Peroxisome Proliferator-Activated Receptor (PPAR) heterodimers while showing no significant activation of other key RXR partners like Liver X Receptor (LXR) and Farnesoid X Receptor (FXR).
A key finding is the synergistic activation of the RXR/PPARγ heterodimer in the presence of a PPARγ agonist. This highlights the modulatory role of this compound, enhancing the activity of specific RXR partners.
| Heterodimer | Ligand(s) | Activity | EC50 (nM) |
| RXR/PPARγ | This compound + PPARγ agonist | Synergistic Activation | 3.1 |
| RXR/LXR | This compound | No significant activation | - |
| RXR/FXR | This compound | No significant activation | - |
| RXR/RAR | This compound | No significant activation | - |
Table 2: Functional selectivity of this compound in various RXR heterodimer contexts. Data is based on co-transfection and reporter gene assays.
Signaling Pathways and Experimental Workflows
The determination of this compound's cross-reactivity involves distinct experimental workflows for assessing binding and functional activity.
Experimental Protocols
Competitive Radioligand Binding Assay
This assay determines the affinity of a test compound for a nuclear receptor by measuring its ability to compete with a high-affinity radiolabeled ligand.
Materials:
-
Purified nuclear receptor Ligand Binding Domain (LBD).
-
Radiolabeled ligand (e.g., [³H]-9-cis-retinoic acid for RXR).
-
Test compound (this compound).
-
Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, pH 7.5, 1.5 mM EDTA, 10% glycerol, 1 mM DTT).
-
Glass fiber filters.
-
Scintillation fluid.
Procedure:
-
A reaction mixture is prepared containing the purified nuclear receptor LBD, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound (this compound).
-
The mixture is incubated at 4°C for a sufficient time to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the protein-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
Nuclear Receptor Transactivation Assay (Co-transfection/Reporter Gene Assay)
This cell-based assay measures the ability of a compound to activate a specific nuclear receptor heterodimer and induce the expression of a reporter gene.
Materials:
-
Mammalian cell line (e.g., HEK293T, CV-1).
-
Expression plasmid for the full-length nuclear receptor or LBD (e.g., pCMX-RXRα).
-
Expression plasmid for the partner nuclear receptor (e.g., pCMX-PPARγ).
-
Reporter plasmid containing a nuclear receptor response element upstream of a reporter gene (e.g., PPRE-luciferase).
-
Transfection reagent.
-
Cell culture medium and supplements.
-
Test compound (this compound).
-
Luciferase assay reagent.
Procedure:
-
Cells are seeded in multi-well plates and allowed to attach.
-
Cells are co-transfected with the expression plasmids for the nuclear receptors of interest and the reporter plasmid. A control plasmid (e.g., expressing β-galactosidase) is often included to normalize for transfection efficiency.
-
After transfection, the cells are treated with varying concentrations of the test compound (this compound).
-
The cells are incubated for 24-48 hours to allow for receptor activation and reporter gene expression.
-
The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
-
The reporter activity is normalized to the control plasmid activity.
-
The dose-response curve is plotted, and the EC50 value (the concentration of the compound that produces 50% of the maximal response) is calculated.
By employing these rigorous experimental methodologies, the selective nature of this compound as an RXR modulator has been established. Its unique profile of high-affinity binding to RXRs and selective functional activation of PPAR heterodimers, while sparing other key RXR pathways, makes it a valuable tool for dissecting the complex roles of RXR in health and disease. This guide provides the foundational data and protocols for researchers to further explore the therapeutic potential of selective RXR modulation.
Choosing Your Tool: A Comparative Guide to LG101506 and Other PPAR Activators
For researchers, scientists, and drug development professionals navigating the complex landscape of peroxisome proliferator-activated receptor (PPAR) modulation, the selection of the right tool is paramount. This guide provides an objective comparison of LG101506, a selective Retinoid X Receptor (RXR) modulator that indirectly activates PPARγ, with a range of direct PPAR activators. By presenting key performance data, detailed experimental methodologies, and visual pathway diagrams, this guide aims to empower informed decision-making in your research.
This compound stands apart from conventional PPAR activators. Instead of directly binding to PPARs, it targets the Retinoid X Receptor (RXR), a crucial heterodimerization partner for all three PPAR subtypes (α, γ, and δ). By binding to RXR, this compound induces a specific conformational change that leads to the selective transactivation of the PPARγ:RXR heterodimer. This indirect mechanism of action offers a unique pharmacological profile, potentially mitigating some of the side effects associated with direct, potent PPARγ agonists.
Quantitative Comparison of PPAR Activators
The following tables summarize the binding affinities (Ki/Kd) and activation potencies (EC50) of this compound and a selection of direct PPAR activators. This quantitative data is essential for comparing the efficacy and selectivity of these compounds.
| Compound | Target | Binding Affinity (Ki/Kd) (nM) | Reference |
| This compound | RXRα | 2.7 - 3.0 | [1] |
| RXRβ | 9.0 | [2] | |
| Rosiglitazone | PPARγ | ~40 | [3] |
| GW7647 | PPARα | - | |
| GW501516 | PPARδ | - | |
| Aleglitazar | PPARα | - | |
| PPARγ | - | ||
| Bezafibrate | PPARα | - | |
| PPARγ | - | ||
| PPARδ | - | ||
| Lanifibranor | PPARα | - | |
| PPARγ | - | ||
| PPARδ | - |
Absence of a value indicates that the specific data was not available in the searched literature.
| Compound | Target | Activation Potency (EC50) (nM) | Reference |
| This compound (in synergy with a PPARγ agonist) | RXR/PPARγ | 3.1 | [1] |
| Rosiglitazone | PPARγ | - | |
| GW7647 | Human PPARα | 6 | [4][5] |
| Human PPARγ | 1100 | [4][5] | |
| Human PPARδ | 6200 | [4][5] | |
| GW501516 | Human PPARδ | - | |
| Aleglitazar | PPARα | 10 (half-maximal activation) | [6] |
| PPARγ | 10 (half-maximal activation) | [6] | |
| Bezafibrate | PPARα | 30,400 | [7] |
| PPARγ | 178,000 | [7] | |
| PPARδ | 86,700 | [7] | |
| Lanifibranor | PPARα | 4,660 | [8] |
| PPARγ | 572 | [8] | |
| PPARδ | 398 | [8] |
Absence of a value indicates that the specific data was not available in the searched literature.
Signaling Pathways: Indirect vs. Direct PPAR Activation
The mechanism of action of this compound differs fundamentally from that of direct PPAR agonists. The following diagrams illustrate these distinct signaling pathways.
References
- 1. Luciferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. Revisiting PPARγ as a target for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GW 7647 | PPARα | Tocris Bioscience [tocris.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Therapeutic potential of the dual peroxisome proliferator activated receptor (PPAR)α/γ agonist aleglitazar in attenuating TNF-α-mediated inflammation and insulin resistance in human adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Functional and Structural Insights into the Human PPARα/δ/γ Targeting Preferences of Anti-NASH Investigational Drugs, Lanifibranor, Seladelpar, and Elafibranor - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal and Handling of LG101506: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of the selective and orally active RXR modulator LG101506 is paramount for laboratory safety and environmental protection. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound in a laboratory setting.
Chemical and Physical Properties
A thorough understanding of this compound's properties is fundamental to its safe handling and disposal.
| Property | Value |
| CAS Number | 331248-11-4[1] |
| Molecular Formula | Not available |
| Molar Mass | Not available |
| Physical State | Solid |
| Solubility | Soluble in ethanol and Neobee oil (1:3 vehicle)[2] |
| Known Hazards | Suspected of causing cancer and damaging fertility or the unborn child. May cause damage to organs (Kidney, Testes) through prolonged or repeated exposure. Very toxic to aquatic life with long-lasting effects.[3] |
Health and Safety Information
This compound is a potent compound and should be handled with care. The primary routes of exposure are inhalation of dust, ingestion, and skin contact. All personnel handling this compound must wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. All manipulations of solid this compound or concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation.
In case of exposure, follow these first-aid measures:
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Disposal Procedures
All waste containing this compound must be treated as hazardous chemical waste. Under no circumstances should this compound or its waste be disposed of in regular trash or down the drain.
Step 1: Waste Segregation
Proper segregation is the first critical step in safe disposal. Establish three distinct waste streams for this compound:
-
Solid this compound Waste: Includes unused or expired pure compound, contaminated weighing papers, and disposable labware with visible solid residue.
-
Liquid this compound Waste: Encompasses all aqueous and organic solutions containing this compound.
-
Contaminated Lab Supplies: Consists of gloves, pipette tips, bench paper, and other materials that have come into contact with this compound but do not have visible solid or liquid contamination.
Step 2: Containerization
All waste containers must be in good condition, compatible with the waste, and have a secure, leak-proof cap.
-
Solid Waste: Collect in a clearly labeled, sealable container.
-
Liquid Waste: Collect in a shatter-resistant container. Secondary containment is required.
-
Contaminated Lab Supplies: Double-bag in clear plastic bags for visual inspection.
Step 3: Labeling
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound."
Step 4: Storage
Store waste in a designated, secure area away from incompatible materials.
Step 5: Disposal
Arrange for pick-up and disposal by your institution's Environmental Health and Safety (EHS) office. Do not attempt to dispose of the waste yourself.
Experimental Protocols
In Vivo Study: Suppression of Lung Carcinogenesis in A/J Mice
A study investigated the effect of this compound on lung carcinogenesis in A/J mice.[2]
Methodology:
-
Animal Model: 7-week-old female A/J mice.
-
Carcinogen Induction: Mice received two intraperitoneal (i.p.) injections of 0.32 mg vinyl carbamate, one week apart.
-
Treatment: One week after the second carcinogen injection, mice were randomized into control and treatment groups. The treatment group was fed a diet containing this compound.
-
Drug Formulation: this compound was dissolved in a vehicle of ethanol and Neobee oil (1:3).[2]
-
Duration: The experimental diets were continued for a specified period.
-
Endpoint: At the end of the study, lungs were harvested, inflated with buffered formalin, and analyzed for tumor number, size, and burden.
In Vitro Study: Anti-Inflammatory Properties in RAW264.7 Cells
The anti-inflammatory properties of this compound were assessed in macrophage-like RAW264.7 cells.[2]
Methodology:
-
Cell Culture: RAW264.7 cells were cultured under standard conditions.
-
Treatment: Cells were treated with various concentrations of this compound and 1 ng/mL of lipopolysaccharide (LPS) for 24 hours.
-
Analysis: The synthesis and secretion of nitric oxide and inflammatory cytokines (e.g., IL-6, IL-1β) were measured to determine the anti-inflammatory effects of this compound.[2]
Visualizations
Caption: Experimental workflows for in vivo and in vitro studies of this compound.
Caption: Proper disposal procedure for this compound waste.
References
Essential Safety and Handling Protocols for LG101506
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling, operation, and disposal of LG101506, a selective and orally active RXR modulator. Adherence to these procedures is critical due to the compound's potential health hazards.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a physiologically active substance that requires careful handling. The primary health concerns, as identified in its Safety Data Sheet (SDS), include:
-
Carcinogenicity: Suspected of causing cancer (Category 2).
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child (Category 2).
-
Organ Toxicity: May cause damage to kidneys and testes through prolonged or repeated exposure (Category 2).
-
Aquatic Hazard: Very toxic to aquatic life with long-lasting effects (Category 1).
Due to these potential hazards, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Made of any waterproof material. Always wash the outside of gloves before removal[1]. |
| Eye and Face Protection | Safety glasses with side-shields or goggles | Use in combination with a face shield for maximum protection. |
| Skin and Body Protection | Protective laboratory coat | Designated for laboratory use only. Should be disposable if possible. |
| Respiratory Protection | Suitable respiratory equipment | Use in case of insufficient ventilation or when dust may be generated[1]. |
Operational Plan: Safe Handling and Storage
2.1. Engineering Controls
-
Ventilation: All work with this compound, especially handling of the solid form, must be conducted in a chemical fume hood to prevent inhalation of dust[2].
-
Containment: Use a Benchkote liner or similar disposable absorbent material on the work surface to contain any spills[2].
2.2. Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Read and understand the Safety Data Sheet.
-
Weighing and Aliquoting: Conduct these activities within a fume hood to minimize dust generation.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and forearms. Decontaminate all work surfaces.
2.3. Storage
-
Container: Keep the container tightly closed in a dry and well-ventilated place.
-
Inert Atmosphere: For long-term stability, store under an inert gas.
-
Security: Store in a locked cabinet or other secure location to restrict access.
Disposal Plan
3.1. Waste Categorization
All materials contaminated with this compound are considered hazardous waste. This includes:
-
Unused or expired this compound
-
Contaminated PPE (gloves, lab coats, etc.)
-
Contaminated lab supplies (pipette tips, tubes, liners, etc.)
-
Spill cleanup materials
3.2. Disposal Procedure
-
Segregation: Collect all this compound waste separately from other laboratory waste streams.
-
Containment: Place solid waste in a clearly labeled, sealed, and puncture-resistant container. Liquid waste should be collected in a labeled, leak-proof container.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the associated hazards (Carcinogen, Reproductive Toxin, etc.).
-
Final Disposal: Dispose of the contained waste through an approved hazardous waste disposal service in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.
Emergency Procedures
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of water/shower. Seek medical attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Call an ophthalmologist. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention[3]. |
| Ingestion | Do NOT induce vomiting. Immediately make the victim drink water (two glasses at most). Consult a physician. |
| Spill | Evacuate the area. Wear appropriate PPE. Cover the spill with an absorbent material. Collect the material in a sealed container for disposal. Clean the spill area thoroughly. |
Diagram of PPE Selection and Handling Workflow for this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
